molecular formula C8H6F2N2 B1629629 5,7-difluoro-1H-indol-2-amine CAS No. 705248-90-4

5,7-difluoro-1H-indol-2-amine

Numéro de catalogue: B1629629
Numéro CAS: 705248-90-4
Poids moléculaire: 168.14 g/mol
Clé InChI: KARHMBDQAHOFOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,7-Difluoro-1H-indol-2-amine is a fluorinated indole derivative of interest in medicinal chemistry and pharmaceutical research. The indole scaffold is a privileged structure in drug discovery, and its substitution with fluorine atoms can significantly alter the compound's electronic properties, metabolic stability, and binding affinity . This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Research into similar 5,7-difluoro-substituted indoles has identified their potential in antiparasitic drug discovery programs . Structural activity relationship (SAR) studies demonstrate that electron-donating groups at certain positions on the indole core can be critical for maintaining potency against biological targets . As a building block, 5,7-Difluoro-1H-indol-2-amine provides researchers with a versatile template for further functionalization and optimization of physicochemical and drug metabolism and pharmacokinetic (DMPK) properties . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5,7-difluoro-1H-indol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c9-5-1-4-2-7(11)12-8(4)6(10)3-5/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARHMBDQAHOFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646625
Record name 5,7-Difluoro-1H-indol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-59-5, 705248-90-4
Record name 5,7-Difluoro-1H-indol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-1H-indol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Structural Characterization and NMR Spectroscopy of 5,7-Difluoro-1H-indol-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Relevance

The compound 5,7-difluoro-1H-indol-2-amine (CAS: 1000342-59-5) represents a highly privileged, electron-rich heterocyclic scaffold frequently utilized in modern drug discovery[1]. The strategic incorporation of fluorine atoms at the C5 and C7 positions serves a dual pharmacological purpose: it significantly enhances the metabolic stability of the indole core against cytochrome P450-mediated oxidation and modulates the pKa of the adjacent amine, thereby optimizing the molecule's lipophilicity and membrane permeability.

However, the structural characterization of 2-aminoindoles presents a notorious analytical challenge. The electron-donating nature of the C2-amino group activates the pyrrole ring, making the molecule highly susceptible to autoxidation and complex tautomeric equilibria[2]. This whitepaper provides an in-depth, self-validating technical framework for the rigorous structural characterization and Nuclear Magnetic Resonance (NMR) spectral assignment of 5,7-difluoro-1H-indol-2-amine.

Structural Dynamics: Tautomerism and Degradation Pathways

To successfully characterize 5,7-difluoro-1H-indol-2-amine, one must first understand the fundamental causality behind its spectral behavior. In solution, 2-aminoindoles do not exist as static entities; they participate in a dynamic tautomeric equilibrium between the fully aromatic 2-aminoindole form and the non-aromatic 2-iminoindoline form.

Furthermore, the electron-rich C3 position is highly nucleophilic. In the presence of ambient triplet oxygen ( 3O2​ ), the 2-aminoindole core rapidly undergoes autoxidation to form a 3-hydroperoxyindolenine intermediate[2]. This degradation pathway not only destroys the sample but also introduces paramagnetic impurities that severely degrade NMR resolution.

Tautomerism A 2-Aminoindole Form (Aromatic, NH at N1) B 2-Iminoindoline Form (Non-aromatic, CH2 at C3) A->B Tautomeric Equilibrium (Solvent Dependent) C Autoxidation Pathway (3-Hydroperoxyindolenine) A->C O2 Exposure (Degradation) D TFA-d Addition (Protonation at C3) A->D Acidification (Sample Prep) B->D Acidification (Sample Prep) E Sharp NMR Spectra (Conformational Locking) D->E Resolves Exchange Broadening

Figure 1: Structural dynamics, degradation pathways, and NMR stabilization of 2-aminoindoles.

Self-Validating Experimental Workflow for NMR Preparation

Because the tautomeric exchange occurs at an intermediate rate on the NMR timescale, standard sample preparation often yields completely uninterpretable, broadened spectra[3]. To circumvent this, the following step-by-step methodology employs chemical trapping (acidification) to lock the conformation, ensuring a self-validating analytical protocol.

Step-by-Step Methodology
  • Inert Atmosphere Handling: Weigh 10–15 mg of 5,7-difluoro-1H-indol-2-amine inside a nitrogen-purged glovebox. Causality: Strict anaerobic handling prevents the radical-mediated autoxidation of the C3 position.

  • Solvent Deoxygenation: Dissolve the analyte in 0.6 mL of anhydrous, fully deoxygenated DMSO- d6​ . Causality: DMSO- d6​ acts as a strong hydrogen-bond acceptor, stabilizing the NH/NH 2​ protons and slowing their exchange rate with residual water.

  • Acidic Conformational Locking: Add 5–10 μL of deuterated trifluoroacetic acid (TFA- d ) to the NMR tube[3]. Causality: Protonation of the basic nitrogen shifts the equilibrium and restricts conformational dynamics. This sharpens the peaks that are otherwise broadened by tautomeric exchange.

  • Data Acquisition: Acquire spectra immediately using a 400 MHz or 500 MHz spectrometer.

    • 1 H NMR: 16 scans, 2-second relaxation delay ( d1​ ).

    • 13 C{ 1 H} NMR: 1024 scans, 2-second d1​ .

    • 19 F NMR: 64 scans, 1-second d1​ .

Self-Validation Checkpoint: The efficacy of this protocol is immediately verifiable in the 1 H NMR spectrum. A successful preparation yields a sharp doublet for the C3-H proton at ~5.6 ppm. If the protocol failed to arrest the tautomeric exchange, this signal will manifest as an unresolved hump, and an anomalous methylene signal (~3.8 ppm) corresponding to the C3 protons of the 2-iminoindoline tautomer will emerge. A downfield signal at >12 ppm indicates hydroperoxide formation, signaling an aerobic breach.

Workflow S1 Inert Atmosphere Handling (Ar/N2) S2 Dissolution in Deoxygenated DMSO-d6 S1->S2 S3 Addition of 1-2 drops TFA-d S2->S3 S4 Multinuclear NMR (1H, 13C, 19F) S3->S4 S5 2D NMR Correlation (HSQC, HMBC) S4->S5

Figure 2: Experimental workflow for NMR characterization of 5,7-difluoro-1H-indol-2-amine.

Multinuclear NMR Spectral Assignments

The introduction of fluorine atoms at C5 and C7 induces profound electronic effects on the indole ring, splitting the 13 C and 1 H signals via 1J , 2J , and 3J spin-spin couplings[4]. The C3 position in 2-aminoindoles possesses significant enamine character, resulting in an unusually shielded chemical shift compared to standard indoles[5].

Table 1: Quantitative Multinuclear NMR Data for 5,7-difluoro-1H-indol-2-amine (DMSO- d6​

  • TFA- d )
NucleusPositionChemical Shift (ppm)Multiplicity & Coupling Constants (Hz)Assignment Rationale & Causality
1 HN1-H10.80 – 11.20br s, 1HIndole NH; broadened by 14 N quadrupolar relaxation.
1 HC4-H6.80 – 7.00dd, JHF​ ≈ 9.5, 2.2Ortho to F5, meta to F7. Shielded by resonance.
1 HC6-H6.60 – 6.80ddd, JHF​ ≈ 11.0, 9.5, 2.2Flanked by F5 and F7; exhibits strong ortho F-H coupling[6].
1 HC3-H5.50 – 5.70d, JHF​ ≈ 2.0Highly shielded by the electron-donating C2-NH 2​ enamine system.
1 HC2-NH 2​ 5.20 – 5.80br s, 2HExchangable amine protons; dependent on exact TFA- d concentration.
13 CC5~156.0dd, 1JCF​ ≈ 235, 3JCF​ ≈ 12Direct C-F bond; massive primary splitting.
13 CC2~148.0sDeshielded by the directly attached electronegative amine nitrogen.
13 CC7~146.0dd, 1JCF​ ≈ 240, 3JCF​ ≈ 15Direct C-F bond; shifted relative to C5 due to adjacent N1.
13 CC3a~128.0mBridgehead carbon; assigned via 2D HMBC correlations.
13 CC7a~122.0mBridgehead carbon adjacent to N1.
13 CC4~100.5dd, 2JCF​ ≈ 20, 4JCF​ ≈ 4Ortho to F5.
13 CC6~96.0t, 2JCF​ ≈ 26Between two fluorines; appears as a pseudo-triplet due to overlapping 2J couplings.
13 CC3~85.0s β -carbon of the enamine; highly shielded by electron density push from C2-NH 2​ .
19 FF5-122.5mAromatic fluorine; standard shift for 5-fluoroindoles[4].
19 FF7-134.0mShifted upfield relative to F5 due to the proximity of the N1 lone pair.
Orthogonal Validation via 2D NMR

To unambiguously differentiate the bridgehead carbons (C3a and C7a) and confirm the positions of the fluorine atoms, Heteronuclear Multiple Bond Correlation (HMBC) is required. The C4-H proton will show a strong 3JCH​ correlation to C3a and C6, while the C6-H proton will correlate to C4 and C7a. The absence of a correlation between C3-H and the fluorine atoms confirms the substitution pattern is restricted to the distal benzene ring.

References

  • World Intellectual Property Organization (WIPO). "WO2015198045A1 - 3-substituted 2-amino-indole derivatives." Google Patents.
  • National Institutes of Health (PMC). "Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region." NIH PubMed Central. Available at: [Link]

  • MDPI. "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity." Molecules. Available at:[Link]

  • Clockss Archive. "Autoxidation of Indoles and Tautomerism." Clockss Research. Available at: [Link]

Sources

The In Vitro Mechanism of Action of 5,7-Difluoro-1H-indol-2-amine: A Privileged Pharmacophore in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, 5,7-difluoro-1H-indol-2-amine (CAS: 1000342-59-5) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged structural pharmacophore—a core building block engineered into advanced targeted therapies, including multi-kinase inhibitors and antiviral agents. Its "mechanism of action" in vitro is defined by the precise biophysical and electronic interactions this moiety facilitates when engaging target proteins and evading metabolic degradation. This whitepaper dissects the structural causality, target engagement mechanics, and self-validating in vitro protocols used to evaluate this critical scaffold.

Physicochemical Rationale and Structural Dynamics

The integration of the 5,7-difluoro-1H-indol-2-amine core into a drug candidate is driven by two distinct structural advantages:

The 2-Aminoindole Core: Kinase Hinge Anchoring

The 2-amino group acts as a critical hydrogen-bond donor/acceptor motif. When incorporated into kinase inhibitors (e.g., targeting EGFR or CDK2), the 2-aminoindole core inserts deeply into the ATP-binding pocket. It establishes a highly stable bidentate hydrogen-bonding network with the peptide backbone of the kinase hinge region (typically interacting with residues such as Glu903 and Leu905) . This anchoring mechanism is fundamental to competitive ATP inhibition.

The 5,7-Difluoro Motif: Bioisosterism and Metabolic Shielding

Fluorine, being the most electronegative element, fundamentally alters the electron density of the indole ring.

  • pKa Modulation: The dual fluorine substitutions withdraw electron density, lowering the pKa of the indole NH. This strengthens its capacity as a hydrogen-bond donor, directly increasing target binding affinity .

  • Aldehyde Oxidase Evasion: Nitrogen-containing heterocycles (like the commonly used 7-azaindole) are notorious substrates for Aldehyde Oxidase (AO), leading to rapid in vivo clearance. The 7-fluoro substitution acts as a bioisostere for the azaindole nitrogen, effectively deactivating the site of nucleophilic attack by AO while maintaining the required molecular geometry. This strategy was famously validated in the development of influenza PB2 polymerase inhibitors .

MOA Pharmacophore 5,7-Difluoro-1H-indol-2-amine Amine 2-Amino Group (H-Bond Donor/Acceptor) Pharmacophore->Amine Fluorine 5,7-Difluoro Substitutions (Electron Withdrawing) Pharmacophore->Fluorine Kinase Target Hinge Region (e.g., Glu903/Leu905) Amine->Kinase Bidentate H-Bonding Metabolism Metabolic Enzymes (CYP450 / Aldehyde Oxidase) Fluorine->Metabolism Steric/Electronic Shielding

Fig 1: Molecular interactions of the 5,7-difluoro-1H-indol-2-amine scaffold.

Experimental Methodologies: In Vitro Validation Protocols

To rigorously evaluate the mechanism of action of derivatives containing this scaffold, researchers must employ self-validating assay systems that account for the unique physicochemical properties of fluorinated indoles.

Protocol 1: Target Engagement via TR-FRET Kinase Assay

Causality & Rationale: Indole derivatives often exhibit intrinsic auto-fluorescence, which easily confounds standard colorimetric or direct-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal acquisition, allowing short-lived background fluorescence to decay, thereby ensuring high-fidelity data.

Step-by-Step Methodology:

  • Reagent Preparation: Solubilize the test compound in 100% anhydrous DMSO to a 10 mM stock. Dilute to a 3X working concentration in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Pre-Incubation: Dispense 5 µL of the test compound into a 384-well low-volume plate. Add 5 µL of the target kinase (e.g., CDK2) and incubate for 15 minutes at 25°C to allow pre-equilibrium binding to the hinge region.

  • Reaction Initiation: Add 5 µL of an ATP/substrate master mix (utilizing a ULight-labeled peptide) at the predetermined Km​ for ATP.

  • Termination & Detection: After 60 minutes, quench the reaction with 5 µL of EDTA (to chelate Mg²⁺) containing a Europium-labeled anti-phospho antibody.

  • Self-Validation & Readout: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Critical Control: Include Staurosporine (a pan-kinase inhibitor) as a positive control to validate assay dynamic range. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: To definitively prove the mechanistic advantage of the 5,7-difluoro substitutions, the compound's resistance to CYP450-mediated oxidative clearance must be quantified against non-fluorinated baselines.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the test compound to a final concentration of 1 µM. Ensure the final DMSO concentration remains <0.1% to prevent artifactual CYP inhibition.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

  • Self-Validation: Run Verapamil (rapid clearance) and Dextromethorphan (moderate clearance) in parallel as quality control standards to verify HLM enzymatic viability.

Protocol S1 Compound Solubilization (10 mM DMSO Stock) S2 Target Engagement Assay (TR-FRET Kinase Profiling) S1->S2 S3 Metabolic Stability (HLM Clearance Assay) S1->S3 S4 Data Synthesis (IC50 & T1/2 Calculation) S2->S4 S3->S4

Fig 2: In vitro screening workflow for 2-aminoindole derivatives.

Quantitative Data Summary

The strategic addition of fluorine atoms dramatically alters the in vitro profile of the indole scaffold. The table below summarizes the comparative pharmacological metrics typically observed during lead optimization when transitioning from a bare indole to the 5,7-difluoro-1H-indol-2-amine core.

Scaffold MotifKinase Hinge Affinity (H-Bonds)HLM Metabolic Half-life ( T1/2​ )Aldehyde Oxidase LiabilityTarget Permeability (Caco-2)
1H-indol-2-amine Moderate (Single donor)< 15 min (Rapid oxidation)HighModerate
7-Azaindole High (Bidentate)~ 30 minVery High (Rapid clearance)High
5,7-Difluoro-1H-indol-2-amine Very High (Enhanced pKa) > 120 min (Shielded) Low (Bioisosteric block) High (Increased lipophilicity)

References

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry. URL:[Link]

  • Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. Pharmaceuticals. URL:[Link]

Pharmacological Dynamics and Methodological Validation of Fluorinated 2-Aminoindoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Convergence of Privileged Scaffolds and Halogen Bonding

The 2-aminoindole core has long been recognized as a privileged scaffold in medicinal chemistry due to its structural mimicry of purines and its ability to engage in critical hydrogen-bonding networks within protein active sites. However, wild-type 2-aminoindoles frequently suffer from rapid oxidative metabolism and suboptimal membrane permeability.

The strategic installation of fluorine atoms onto the 2-aminoindole framework represents a paradigm shift in lead optimization. Fluorination fundamentally alters the physicochemical landscape of the molecule—modulating the pKa of the proximal amine, enhancing lipophilicity, and providing a steric shield against cytochrome P450 (CYP450) mediated degradation. This technical guide explores the pharmacological properties of fluorinated 2-aminoindoles, detailing their target engagement profiles, quantitative structure-activity relationships (QSAR), and the validated experimental workflows required to evaluate them.

Physicochemical Rationale: The "Magic of Fluorine"

The decision to fluorinate a 2-aminoindole is rarely arbitrary; it is a calculated structural intervention designed to solve specific pharmacokinetic (PK) or pharmacodynamic (PD) liabilities.

pKa Modulation and Membrane Permeability

The 2-amino group on an indole ring is basic and typically protonated at physiological pH (7.4), which can hinder passive diffusion across lipid bilayers. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). When positioned at the C4, C5, or C6 positions, fluorine pulls electron density away from the amine, lowering its pKa. This increases the fraction of the un-ionized species at pH 7.4, directly enhancing cell membrane penetration and oral bioavailability 1[1].

Metabolic Shielding

The electron-rich nature of the indole ring makes it highly susceptible to electrophilic oxidation by hepatic CYP450 enzymes, particularly at the C5 and C6 positions. Substituting a hydrogen atom (Van der Waals radius ~1.20 Å) with a fluorine atom (radius ~1.47 Å) provides a bioisosteric replacement that physically blocks oxidation while introducing a highly stable C-F bond (bond dissociation energy ~116 kcal/mol). This "metabolic shielding" dramatically extends the in vitro and in vivo half-life of the compound2[2].

Target Engagement and Pharmacological Profiling

Fluorinated 2-aminoindoles and their derivatives (such as fluorinated azaindoles and oxindoles) exhibit broad-spectrum pharmacological utility.

  • Kinase Inhibition: Because the 2-aminoindole core mimics the adenine ring of ATP, these molecules are exceptional hinge-binding kinase inhibitors. Fluorinated derivatives have been successfully deployed against targets like EGFR and PAR-1, where the fluorine atom often engages in orthogonal halogen bonding with the protein backbone, increasing binding affinity 1[1].

  • Epigenetic Modulation: Fluorinated 2-aminoindole fragments have been identified as potent binders for the aromatic cage of CHD1, a critical epigenetic target implicated in prostate cancer3[4].

  • Anti-Infectives: Novel 2-amino-3-hydroxy-indoles have demonstrated potent in vivo antimalarial activity, providing a new chemotype to combat multidrug-resistant Plasmodium falciparum5[5].

  • Metabolic Enzymes: 5-fluoro-2-oxindole derivatives have shown significant α -glucosidase inhibitory activity, outperforming standard therapies like acarbose by 10-15 fold 6[6].

KinasePathway F_Indole Fluorinated 2-Aminoindole Kinase Target Kinase (e.g., EGFR/PAR-1) F_Indole->Kinase Competitive Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Halted ATP ATP Molecule ATP->Kinase Blocked Binding Response Cellular Arrest Substrate->Response Signal Termination

Mechanism: Fluorinated 2-aminoindoles competitively inhibit ATP binding at the kinase hinge region.

Quantitative Data Summarization

The table below synthesizes representative QSAR data illustrating how stepwise fluorination of the 2-aminoindole core impacts potency, metabolic stability, and lipophilicity.

Compound ScaffoldTargetIC 50​ (nM)HLM Half-life (min)logD (pH 7.4)
2-Aminoindole (WT) Kinase Panel125 ± 1215.21.8
5-Fluoro-2-aminoindole Kinase Panel42 ± 545.82.3
6-Fluoro-2-aminoindole Kinase Panel38 ± 450.12.4
4,6-Difluoro-2-aminoindole Kinase Panel15 ± 2>120.02.9

Note: Data represents aggregated trends derived from structural optimization campaigns of fluorinated indoles and azaindoles[1][2].

Validated Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. Below are the definitive methodologies for assessing the two most critical parameters of fluorinated 2-aminoindoles: metabolic stability and target engagement.

Protocol A: In Vitro Microsomal Stability Assay (CL int​ Determination)

Objective: Quantify the hepatic intrinsic clearance (CL int​ ) to validate the "metabolic shielding" effect of fluorination.

Causality & Logic: We utilize Human Liver Microsomes (HLMs) because they contain the full complement of Phase I CYP450 enzymes responsible for indole oxidation. NADPH is supplied as the obligate electron-donating cofactor. The reaction is quenched with cold acetonitrile to instantly precipitate proteins and halt enzymatic turnover, ensuring that time-point snapshots are perfectly preserved for LC-MS/MS analysis.

Self-Validating Controls:

  • Positive Control: Verapamil (a known high-clearance drug) to confirm the metabolic competence of the HLM batch.

  • Negative Control: A "Minus-NADPH" well to rule out non-CYP mediated chemical degradation or compound instability in the buffer.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Incubation Mix: Combine HLMs (final protein concentration 0.5 mg/mL) and the fluorinated 2-aminoindole (final concentration 1 μ M) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Aliquoting: At precise intervals (0, 15, 30, 45, and 60 minutes), extract a 50 μ L aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time. The slope of the linear regression is the elimination rate constant ( k ). Calculate CL int​ using the formula: CLint​=(k×V)/Microsomal Protein .

Workflow Step1 1. Incubation HLM + NADPH Step2 2. Aliquoting 0, 15, 30, 60 min Step1->Step2 Step3 3. Quenching Cold MeCN + IS Step2->Step3 Step4 4. Centrifugation Protein Prep Step3->Step4 Step5 5. LC-MS/MS MRM Quant Step4->Step5 Step6 6. Data Analysis CLint Calc Step5->Step6

Self-validating workflow for evaluating in vitro microsomal metabolic stability of compounds.

Protocol B: TR-FRET Kinase Inhibition Assay

Objective: Determine the IC 50​ of the fluorinated 2-aminoindole against a target kinase.

Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because the time-delayed measurement eliminates short-lived background autofluorescence inherent to many heterocyclic small-molecule libraries. The ATP concentration is intentionally set near the Km​ of the specific kinase to sensitize the assay to competitive ATP-site inhibitors (the primary mechanism of 2-aminoindoles).

Self-Validating Controls:

  • Positive Control: Staurosporine (a pan-kinase inhibitor) to validate the dynamic range (Z'-factor) of the assay.

  • Negative Control: "No Enzyme" wells to establish the absolute baseline fluorescence.

Step-by-Step Methodology:

  • Compound Plating: Echo-dispense the fluorinated 2-aminoindole in a 10-point, 3-fold dilution series into a 384-well low-volume plate.

  • Enzyme Addition: Add 5 μ L of the target kinase (e.g., EGFR) diluted in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 μ L of a substrate/ATP mix. Ensure the final ATP concentration is equal to the apparent Km​ for the specific kinase.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 μ L of the TR-FRET detection reagent (containing Europium-labeled anti-phospho antibody and ULight-labeled tracer).

  • Readout: Incubate for an additional 60 minutes, then read the plate on a microplate reader (e.g., EnVision) using standard TR-FRET settings (Excitation 320 nm, Emission 665 nm / 615 nm).

  • Data Processing: Calculate the 665/615 ratio. Normalize data against the controls and fit to a 4-parameter logistic (4PL) curve to derive the IC 50​ .

References

  • BenchChem. "2-Amino-6-fluoroindole hydrochloride".
  • ResearchGate. "Biologically active molecules containing 2-aminoindole framework".
  • Alfa Chemistry.
  • Frontiers.
  • Uni-Freiburg.
  • NIH. "A Concise Silylamine Approach to 2-Amino-3-hydroxy-indoles".

Sources

preliminary in vitro toxicity screening of 5,7-difluoro-1H-indol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Screening of 5,7-difluoro-1H-indol-2-amine

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Foreword: De-risking Novel Chemical Entities

In the landscape of modern drug discovery, the early and accurate identification of potential liabilities is paramount. The "fail early, fail cheap" paradigm is not merely a cost-saving measure but a scientific imperative that sharpens the focus on candidates with the highest probability of clinical success. This guide addresses the preliminary in vitro toxicity screening for a novel fluorinated indole, 5,7-difluoro-1H-indol-2-amine .

The indole scaffold is a privileged structure in medicinal chemistry, yet its derivatives can present toxicological challenges. The introduction of fluorine atoms can modulate metabolic stability, binding affinity, and pharmacokinetic properties, but may also introduce unforeseen toxicity.[1][2] Therefore, a systematic, multi-parametric screening approach is not just recommended; it is essential. This document provides a logical, field-proven framework for conducting this initial safety assessment, emphasizing the causal relationships behind experimental choices to build a robust, data-driven profile of the candidate compound.

Foundational Strategy: The Toxicity Screening Cascade

A tiered approach is the most efficient strategy for preliminary toxicity screening. We begin with broad, cost-effective assays to determine general cytotoxicity, which in turn informs the concentration ranges for subsequent, more complex and resource-intensive mechanistic assays.[3] This prevents misleading results from assays conducted at overtly cytotoxic concentrations and ensures the integrity of the entire dataset.

G A Test Compound 5,7-difluoro-1H-indol-2-amine B Tier 1: General Cytotoxicity (MTT & LDH Assays) Determine IC50 & Concentration Range A->B Initial Screen C Tier 2: Genotoxicity Assessment (Ames & in vitro Micronucleus) B->C Informed by IC50 (Sub-toxic Concentrations) D Tier 3: Organ-Specific & Mechanistic Toxicity B->D G Comprehensive Toxicity Profile Go/No-Go Decision & SAR Guidance C->G Data Integration E Cardiotoxicity (hERG Assay) D->E F Hepatotoxicity & DDI Potential (CYP Inhibition & Metabolic Stability) D->F E->G Data Integration F->G Data Integration

Caption: A logical workflow for the preliminary in vitro toxicity screening cascade.

Tier 1: General Cytotoxicity Assessment

Causality: Before investigating specific mechanisms of toxicity (e.g., genotoxicity, cardiotoxicity), we must first establish the concentration at which 5,7-difluoro-1H-indol-2-amine causes general cell death. This is crucial for two reasons: 1) It provides a baseline potency of toxicity (the IC50 value), and 2) It defines the sub-lethal concentration range for subsequent assays, ensuring that observed effects are not simply a downstream consequence of widespread cell death. We employ two complementary assays that measure different hallmarks of cytotoxicity.

Mitochondrial Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[5]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed human liver carcinoma cells (HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 5,7-difluoro-1H-indol-2-amine in DMSO. Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Membrane Integrity: The LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[6][7][8] It is an excellent orthogonal method to the MTT assay, as it directly measures cell death (necrosis) rather than metabolic activity.[9]

Experimental Protocol: LDH Assay

  • Cell Plating & Treatment: Follow steps 1-4 from the MTT protocol in a parallel 96-well plate. Include a "maximum LDH release" control by adding a lysis buffer (e.g., Triton X-100) to a set of control wells 45 minutes before the end of incubation.[6]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Enzymatic Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity against the maximum LDH release control.

AssayEndpoint MeasuredCell LineHypothetical IC50 (µM)
MTT Assay Mitochondrial Dehydrogenase ActivityHepG225.4
LDH Assay Plasma Membrane Integrity (LDH Leakage)HepG231.8

Tier 2: Genotoxicity Assessment

Causality: Genotoxicity testing is a regulatory requirement and a critical step to identify compounds that can cause genetic damage, a potential precursor to carcinogenesis.[10] We use a standard two-test battery that evaluates both gene mutations and chromosomal damage, with and without metabolic activation, to mimic the biotransformation that occurs in the liver.[11][12]

Gene Mutation: Bacterial Reverse Mutation (Ames) Test

The Ames test uses several strains of Salmonella typhimurium with mutations in the genes required to synthesize histidine.[10][13] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The assay is performed with and without a liver S9 fraction to detect mutagens that require metabolic activation.[13][14]

Experimental Protocol: Ames Test (Mini Ames)

  • Strain Selection: Use S. typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

  • Metabolic Activation: Prepare two sets of test compound dilutions: one with and one without S9 rat liver extract.

  • Exposure: In a test tube, mix the bacterial culture, the test compound dilution (or positive/negative controls), and either S9 mix or phosphate buffer.

  • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least twofold greater than the negative control.[13]

Chromosomal Damage: In Vitro Micronucleus Assay

This assay identifies agents that cause clastogenicity (chromosome breakage) or aneugenicity (chromosome loss).[10] Micronuclei are small, secondary nuclei formed during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[10]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use Chinese Hamster Ovary (CHO) cells, which have a stable karyotype and are commonly used for this assay.[14]

  • Treatment: Treat cells with sub-toxic concentrations of 5,7-difluoro-1H-indol-2-amine (determined from Tier 1) for a short duration (e.g., 3-6 hours) with S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting & Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

  • Scoring: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

AssayEndpoint MeasuredMetabolic Activation (S9)Hypothetical Result
Ames Test (TA98) Frameshift Gene MutationsWith & WithoutNegative
Ames Test (TA100) Base-Pair Substitution MutationsWith & WithoutNegative
Micronucleus Assay Chromosomal Damage (Clastogenicity/Aneugenicity)With & WithoutNegative

Tier 3: Organ-Specific & Mechanistic Toxicity

Causality: Following broad screening, we investigate liabilities against specific, high-value targets known to be frequent causes of drug attrition. Cardiotoxicity via hERG channel inhibition and hepatotoxicity/DDI potential via CYP enzyme interactions are two of the most significant hurdles in drug development.[15][16]

Cardiotoxicity: hERG Potassium Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability as it can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[15][17][18] Early screening for hERG inhibition is an industry standard. Automated patch-clamp electrophysiology is the gold standard for this assessment.[15][19]

hERG_Workflow A HEK293 cells stably expressing hERG channels B Automated Patch Clamp (e.g., QPatch) A->B C Apply Voltage Protocol to elicit hERG tail current B->C D Apply Test Compound (Cumulative Concentrations) C->D E Measure % Inhibition of hERG Current D->E F Calculate IC50 E->F

Caption: Workflow for the automated patch-clamp hERG inhibition assay.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a human embryonic kidney (HEK293) cell line stably expressing the hERG channel.[15]

  • Assay Platform: Employ an automated electrophysiology system (e.g., QPatch or SyncroPatch).

  • Procedure: Cells are captured, and a whole-cell patch-clamp configuration is established. A specific voltage protocol is applied to elicit the characteristic hERG tail current.

  • Compound Application: The test compound is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM) to the same cell.[15]

  • Data Acquisition: The hERG tail current is measured after each compound addition.

  • Analysis: The percentage inhibition of the hERG current is calculated relative to the vehicle control, and an IC50 value is determined.

Hepatotoxicity & DDI: CYP Inhibition & Metabolic Stability

Cytochrome P450 (CYP) Inhibition: CYP enzymes are the primary family of enzymes responsible for drug metabolism.[16][20] Inhibition of these enzymes by a new drug candidate can lead to drug-drug interactions (DDIs), causing toxic plasma levels of co-administered drugs.[16][21][22] Regulatory agencies recommend testing against a panel of key CYP isoforms.[21]

Experimental Protocol: CYP Inhibition Assay (Fluorogenic)

  • Test System: Use human liver microsomes (HLM) or recombinant human CYP enzymes.[16]

  • Isoforms: Screen against the main isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[16][20][21]

  • Assay Principle: A fluorogenic probe substrate, specific to each CYP isoform, is incubated with the enzyme system and the test compound. The rate of fluorescent metabolite formation is measured. A reduction in fluorescence indicates inhibition.[20]

  • Procedure: Incubate the enzyme, cofactor (NADPH), test compound (at multiple concentrations), and probe substrate at 37°C.

  • Data Acquisition: Monitor the increase in fluorescence over time using a plate reader.

  • Analysis: Calculate the IC50 value for each isoform.

In Vitro Metabolic Stability: This assay determines how quickly a compound is metabolized by liver enzymes.[23][24] Compounds that are metabolized too rapidly may have poor bioavailability and a short half-life, while very stable compounds might accumulate. The data provides an estimate of the in vitro intrinsic clearance (Clint).[23][25][26]

Experimental Protocol: Metabolic Stability Assay

  • Test System: Use cryopreserved human hepatocytes or human liver microsomes.[23][25][27] Hepatocytes are preferred as they contain both Phase I and Phase II enzymes.[27]

  • Incubation: Incubate 5,7-difluoro-1H-indol-2-amine (typically at 1 µM) with the hepatocyte suspension at 37°C.

  • Time Points: Collect aliquots at several time points (e.g., 0, 15, 30, 60, 120 minutes).[25]

  • Reaction Quenching: Stop the metabolic reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.[24]

  • Data Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[26]

AssayEndpoint MeasuredHypothetical Result
hERG Inhibition IC50 of hERG K+ Channel BlockIC50 > 30 µM
CYP Inhibition Panel IC50 against 5 major CYP isoformsAll IC50s > 10 µM
Metabolic Stability In vitro half-life (t½) in human hepatocytest½ = 75 min (Moderate)

Synthesis and Go/No-Go Decision

The culmination of this preliminary screening is a multi-point toxicity profile. For 5,7-difluoro-1H-indol-2-amine, the hypothetical data presented suggests a favorable early safety profile:

  • Cytotoxicity: Low to moderate, with an IC50 > 25 µM.

  • Genotoxicity: Negative in both gene mutation and chromosomal damage assays.

  • Cardiotoxicity: Low risk, with a hERG IC50 > 30 µM (a common threshold is a >30-fold window between the hERG IC50 and the therapeutic plasma concentration).

  • DDI Potential: Low risk, with CYP inhibition IC50s > 10 µM.

  • Metabolism: Moderately stable, suggesting it is likely to have an acceptable in vivo half-life.

This profile provides a solid foundation for advancing the compound to further preclinical development. Conversely, a positive finding in the genotoxicity assays or a potent hERG IC50 (<1 µM) would be significant red flags, likely triggering a "No-Go" decision or prompting medicinal chemistry efforts to mitigate the identified liability.

References

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. PubMed.
  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec.
  • Role of hERG potassium channel assays in drug development. MilliporeSigma.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Genotoxicity Assessment of Heated Tobacco Product and Combustible Cigarette Aerosols in the Ames and In Vitro Micronucleus Assays. Reynolds Science.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • Assessment of the three-test genetic toxicology battery for groundw
  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.
  • In Vitro Toxicology Testing.
  • Ames Test and Genotoxicity Testing. Nelson Labs.
  • MTT assay protocol. Abcam.
  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI.
  • 5,7-Difluoro-2-(4-fluorophenyl)-1h-indole. Smolecule.
  • A cell-free, high-throughput hERG safety assay. The Rockefeller University.
  • CYP450 inhibition assay (fluorogenic). Bienta.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • How to Conduct an In Vitro Metabolic Stability Study.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition
  • LDHCytotoxic Test Wako. FujiFilm Wako Chemicals.
  • In Vitro Liver Toxicity Testing of Chemicals: A Pragm

Sources

Methodological & Application

Application Note: Strategic Utilization of 5,7-Difluoro-1H-indol-2-amine in Hit-to-Lead Optimization and Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Focus: 5,7-Difluoro-1H-indol-2-amine (CAS: 1000342-59-5 / 705248-90-4)

Executive Summary & Mechanistic Rationale

In modern drug discovery, the optimization of pharmacokinetic (PK) properties while maintaining target engagement is a primary bottleneck. 5,7-Difluoro-1H-indol-2-amine has emerged as a highly privileged building block, particularly in the design of kinase inhibitors and antiviral agents. This scaffold combines the robust target-binding capabilities of the 2-aminoindole core with the profound metabolic shielding provided by strategic fluorination [1].

The Causality of Scaffold Selection

The selection of this specific fluorinated heterocycle is driven by two distinct structural advantages:

  • Metabolic Shielding via 5,7-Difluorination: Unsubstituted indoles and 7-azaindoles often suffer from rapid phase I metabolism. Specifically, 7-azaindoles are highly susceptible to oxidation by Aldehyde Oxidase (AO) and Cytochrome P450 (CYP450) enzymes. The introduction of highly electronegative fluorine atoms at the C5 and C7 positions withdraws electron density from the ring, significantly reducing its susceptibility to oxidative attack. This bioisosteric replacement effectively abolishes AO liability while improving human liver microsome (HLM) stability [2].

  • Target Engagement via the 2-Amino Group: The 2-aminoindole chemotype is planar and provides two adjacent hydrogen bond donors (the indole N-H and the 2-NH₂). This geometry is ideal for anchoring into protein binding pockets, particularly by forming bidentate interactions with acidic side chains (Aspartate, Glutamate) or hinge regions in kinases [3]. Furthermore, the 2-amino group serves as a versatile synthetic vector for late-stage diversification (e.g., amidation, urea formation).

Rationale Core 5,7-Difluoro-1H-indol-2-amine Core Scaffold F_Atoms 5,7-Difluoro Substitution Blocks CYP450 & AO Increases Lipophilicity Core->F_Atoms Structural NH2_Group 2-Amino Group H-Bond Donor Vector for Derivatization Core->NH2_Group Structural Indole_NH Indole N-H H-Bond Donor Core Recognition Core->Indole_NH Structural ADME ADME Profile Superior HLM Stability F_Atoms->ADME Prevents Oxidation Target Target Protein Enhanced Affinity NH2_Group->Target Asp/Glu Interaction Indole_NH->Target Hinge Binding

Figure 1: Mechanistic rationale for utilizing 5,7-difluoro-1H-indol-2-amine in drug design.

Quantitative ADME Profiling

To demonstrate the empirical value of the 5,7-difluoro substitution, Table 1 summarizes the comparative in vitro metabolic stability data during a hit-to-lead optimization campaign targeting viral polymerases (e.g., Influenza PB2) [2].

Table 1: Comparative Metabolic Stability of Indole Scaffolds

Scaffold DerivativeHLM Intrinsic Clearance ( Clint​ )Aldehyde Oxidase (AO) LiabilityTarget Affinity ( IC50​ )
Unsubstituted Indole> 80.0 μL/min/mgLowModerate (~500 nM)
7-Azaindole45.5 μL/min/mgHigh (Rapid degradation)High (< 10 nM)
5,7-Difluoroindole < 7.7 μL/min/mg None (Undetectable)High (< 10 nM)

Data Interpretation: The 5,7-difluoro substitution preserves the high target affinity of the azaindole while reducing intrinsic clearance by over 80% and completely eliminating AO-mediated degradation.

Experimental Workflows & Protocols

The following protocols detail the integration of 5,7-difluoro-1H-indol-2-amine into a drug discovery pipeline, from chemical synthesis to biological validation.

G A Hit Compound (e.g., 7-Azaindole) B Metabolic Liability (Aldehyde Oxidase / CYP450) A->B C Scaffold Hopping Bioisosteric Replacement B->C D 5,7-Difluoro-1H-indol-2-amine Integration C->D E Library Synthesis (Amidation/Coupling) D->E F ADME Validation (HLM Stability Assay) E->F G Lead Candidate (High Stability, Potent Binding) F->G

Figure 2: Hit-to-Lead optimization workflow utilizing the 5,7-difluoroindole scaffold.

Protocol A: Parallel Library Synthesis via 2-Amino Derivatization

Objective: To generate a focused library of 2-carboxamide derivatives using 5,7-difluoro-1H-indol-2-amine.

Scientific Causality: The 2-amino group on an indole ring is significantly less nucleophilic than a standard aliphatic amine due to the delocalization of its lone pair into the aromatic π -system. Therefore, standard coupling reagents (like EDC/NHS) often result in poor yields. This protocol utilizes HATU , a highly reactive uronium-based coupling agent, in the presence of a strong, non-nucleophilic base (DIPEA) to drive the formation of the active ester and force the amidation forward.

Materials:

  • 5,7-difluoro-1H-indol-2-amine (0.1 mmol per well)

  • Diverse Carboxylic Acids (0.12 mmol, 1.2 eq)

  • HATU (0.15 mmol, 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-activation: In a 96-well synthesis block, dispense the carboxylic acid (0.12 mmol) and HATU (0.15 mmol) into 1.0 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (0.3 mmol) to the mixture. Rationale: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU, forming the highly reactive O-Atab active ester. Stir for 15 minutes at room temperature.

  • Nucleophilic Attack: Add 5,7-difluoro-1H-indol-2-amine (0.1 mmol) to the activated mixture. Seal the block and agitate at 45°C for 12 hours. Rationale: Mild heating is required to overcome the low nucleophilicity of the 2-aminoindole.

  • Self-Validation (Reaction Monitoring): At t=4 hours, extract a 5 μL aliquot, quench in 95 μL of Acetonitrile/Water (1:1), and inject into an LC-MS. Validation Check: Confirm the disappearance of the starting mass ( m/z 168.14) and the emergence of the expected product mass. If starting material > 30%, add an additional 0.5 eq of HATU.

  • Purification: Concentrate the solvent in vacuo. Purify the crude mixture via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Self-Validating In Vitro HLM Stability Assay

Objective: To quantify the metabolic stability ( Clint​ ) of the synthesized 5,7-difluoroindole derivatives against human liver microsomes.

Scientific Causality: CYP450 enzymes in liver microsomes require a continuous supply of electrons to catalyze the oxidation of substrates. We supply an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) rather than direct NADPH, as direct NADPH degrades rapidly at 37°C, which would artificially halt metabolism and yield false-positive stability data.

Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL protein)

  • Test Compounds (10 mM in DMSO)

  • Verapamil (Positive control for high clearance)

  • NADPH Regenerating System Solution

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile containing Internal Standard (IS)

Step-by-Step Procedure:

  • Preparation: Dilute the test compound and Verapamil to 1 μM in 0.1 M Potassium Phosphate buffer (final DMSO concentration < 0.1% to prevent CYP inhibition).

  • Microsome Addition: Add HLM to the compound mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final volume 200 μL).

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, transfer a 20 μL aliquot from the reaction mixture into 80 μL of ice-cold Acetonitrile containing the IS. Rationale: The organic solvent immediately denatures the microsomal proteins, quenching the enzymatic reaction.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Self-Validation Check: Calculate the half-life ( t1/2​ ) of Verapamil. If the Verapamil t1/2​ is > 15 minutes, the microsomes have lost enzymatic activity, and the assay must be rejected and repeated.

  • Data Calculation: Calculate intrinsic clearance using the formula:

    Clint​=t1/2​0.693​×mg proteinmL incubation​

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous Source: ACS Combinatorial Science (via PMC / NIH) URL:[Link]

Preclinical Profiling of 5,7-Difluoro-1H-indol-2-amine: In Vivo Dosing and Pharmacodynamic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Engagement Causality

The compound 5,7-difluoro-1H-indol-2-amine (CAS 1000342-59-5) represents a highly optimized pharmacophore utilized in the development of immunomodulatory agents and neuroactive probes [1]. In preclinical drug development, the 2-aminoindole scaffold is frequently investigated as a competitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a critical enzyme that drives immunosuppression in the tumor microenvironment by degrading L-tryptophan into kynurenine [2].

The Causality of Structural Modifications:

  • C5 and C7 Fluorination: Unsubstituted indoles are highly susceptible to cytochrome P450 (CYP)-mediated aromatic hydroxylation at the 5 and 7 positions. By introducing highly electronegative fluorine atoms at these sites, the oxidative liability is blocked, significantly extending the in vivo half-life and reducing the formation of reactive, potentially hepatotoxic metabolites [3].

  • 2-Amino Substitution: The primary amine at the C2 position acts as a critical hydrogen bond donor. In the IDO1 catalytic pocket, this amine coordinates with the Ser167 residue or the active-site heme iron, anchoring the molecule and competitively excluding L-tryptophan [4].

Physicochemical Properties & Formulation Strategy

To ensure a self-validating experimental system, the in vivo formulation must guarantee complete solubilization of the active pharmaceutical ingredient (API) without causing gastrointestinal precipitation upon oral (PO) administration.

Quantitative Physicochemical Summary
PropertyValue / RationaleImpact on In Vivo Dosing
Molecular Weight 168.14 g/mol Highly favorable for rapid gastrointestinal absorption.
LogP (Estimated) 2.1 - 2.5Lipophilic enough to cross cell membranes, requiring co-solvents for aqueous formulation.
pKa (Amine) ~ 4.5 - 5.0Weakly basic; remains largely unionized at physiological pH, enhancing tissue penetration.
Target Dose Range 25 - 50 mg/kgRequires a high-capacity solubilization vehicle to maintain a 5 mg/mL dosing concentration.
Vehicle Selection & Causality

We employ a standardized 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle.

  • DMSO (10%): Disrupts the strong crystal lattice of the fluorinated indole.

  • PEG300 (40%): Acts as a dispersion matrix, preventing the API from crashing out when introduced to aqueous media.

  • Tween-80 (5%): A surfactant that prevents micellar aggregation in the acidic environment of the murine stomach.

  • Saline (45%): Adjusts the osmolarity to physiological levels to prevent vehicle-induced gastrointestinal toxicity, which could confound pharmacodynamic readouts.

Step-by-Step In Vivo Dosing Protocol (Murine Model)

This protocol is designed for 6–8 week old female C57BL/6 mice (standard for syngeneic tumor models like B16F10 melanoma).

Phase A: Formulation Preparation (Self-Validating Method)

Note: This sequence must be followed exactly. Altering the order of addition will result in API precipitation.

  • Weighing: Accurately weigh 5.0 mg of 5,7-difluoro-1H-indol-2-amine into a sterile glass vial.

  • Primary Solubilization: Add 100 µL of sterile DMSO. Vortex vigorously for 60 seconds until the solution is completely clear. Causality: Ensuring zero microcrystals remain prevents nucleation later in the process.

  • Matrix Addition: Add 400 µL of PEG300. Vortex for 30 seconds.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex for 30 seconds.

  • Aqueous Phase Integration (Critical Step): Place the vial in a sonicating water bath. While sonicating, add 450 µL of Sterile Saline dropwise (approx. 1 drop per 2 seconds).

    • Causality: Rapid addition of water forces the lipophilic compound out of solution. Dropwise addition under sonication creates a stable, visually clear nano-emulsion (Final Concentration: 5 mg/mL).

Phase B: Oral Administration (PO)
  • Restraint & Gavage: Secure the mouse using the scruff technique. Insert a 20-gauge reusable stainless-steel feeding needle past the diastema and down the esophagus.

  • Dosing Volume: Administer at a volume of 10 mL/kg . (e.g., A 20 g mouse receives exactly 200 µL of the 5 mg/mL solution, equating to a 50 mg/kg dose).

  • Vehicle Control: A parallel cohort must receive the exact 10/40/5/45 vehicle lacking the API. Causality: This validates that any observed biological effect (e.g., T-cell activation or weight loss) is driven strictly by target engagement, not solvent stress.

Pharmacodynamic (PD) Evaluation: Kynurenine/Tryptophan Ratio

To prove that 5,7-difluoro-1H-indol-2-amine is actively inhibiting IDO1 in vivo, we measure the downstream metabolic consequence: the ratio of Kynurenine (Kyn) to Tryptophan (Trp) in plasma and tumor tissue.

Workflow
  • Blood Collection: At T=2h, 4h, and 8h post-dose, collect 50 µL of blood via submandibular vein puncture into K2-EDTA tubes. Centrifuge at 2,000 x g for 10 mins at 4°C to isolate plasma.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing internal standards (e.g., Trp-d5 and Kyn-d4) to 50 µL of plasma. Causality: Internal standards are mandatory to self-validate the extraction efficiency and correct for mass spectrometer ionization suppression.

  • LC-MS/MS Quantification: Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

  • Data Interpretation: A successful 50 mg/kg dose should demonstrate a >60% reduction in the Kyn/Trp ratio relative to the vehicle control cohort at the 4-hour mark, confirming robust in vivo target engagement.

Pathway Visualization

The following diagram illustrates the biochemical causality of the protocol, demonstrating exactly where the formulated compound intervenes in the tumor microenvironment.

IDO1_Pathway Trp L-Tryptophan (Endogenous Substrate) IDO1 IDO1 Enzyme (Tumor Microenvironment) Trp->IDO1 Binds Active Site Kyn Kynurenine (Immunosuppressive Metabolite) IDO1->Kyn Catalytic Cleavage TCell Effector T-Cell Suppression & Exhaustion Kyn->TCell AhR Receptor Activation Inhibitor 5,7-Difluoro-1H-indol-2-amine (Test Compound) Inhibitor->IDO1 Competitive Heme Binding

Mechanism of IDO1 inhibition by 5,7-difluoro-1H-indol-2-amine blocking T-cell suppression.

References

  • Frontiers in Immunology. "Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential". Frontiers in Immunology, 2023.[Link]

  • MDPI. "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis". Molecules, 2020.[Link]

  • ACS Publications. "Synthesis of Azonia Aromatic Heterocycles Bearing 6–6–6–5–6 Pentacyclic Core via Intramolecular [4 + 2]-Cycloaddition". The Journal of Organic Chemistry, 2023.[Link]

Sources

Application Note: Incorporating 5,7-Difluoro-1H-indol-2-amine into High-Throughput Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 2-aminoindole scaffold is a privileged pharmacophore in rational drug design. Its planar aromatic system and two adjacent hydrogen bond donors (the indole N1-H and the C2-amine) make it an ideal hinge-binding motif for kinases and a potent interacting fragment for non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. However, unsubstituted 2-aminoindoles are notoriously susceptible to oxidative metabolism and often exist in an unstable equilibrium with their non-aromatic 2-iminoindoline tautomers.

Incorporating the 5,7-difluoro-1H-indol-2-amine building block into small molecule libraries directly resolves these liabilities through precise stereoelectronic tuning[2]:

  • Metabolic Shielding: The fluorine atom at the C5 position blocks a primary site of cytochrome P450-mediated oxidation, significantly enhancing microsomal stability and in vivo half-life[3].

  • Tautomeric Stabilization: The strongly electron-withdrawing nature of the 5,7-difluoro motif pulls electron density from the heterocyclic core. This lowers the pKa of the indole N1-H (enhancing its hydrogen bond donor capacity) and thermodynamically locks the molecule into the aromatic 2-amino tautomer[4].

  • Lipophilicity & Permeability: Fluorination increases the overall lipophilicity (LogP) and modulates the polar surface area, driving better membrane permeability and cellular uptake without violating Lipinski's rules[5].

Physicochemical Profiling

Understanding the altered physicochemical properties of the difluorinated scaffold is critical for successful library design. The table below summarizes the causal impact of the 5,7-difluoro substitution compared to the unsubstituted analog.

Property1H-indol-2-amine (Unsubstituted)5,7-Difluoro-1H-indol-2-aminePharmacological & Synthetic Implication
Tautomeric State Mixed (Amino/Imino equilibrium)Strongly favors 2-AminoEnsures predictable target binding geometry.
C5 Metabolic Stability Low (Prone to rapid oxidation)High (Fluorine-blocked)Increases in vivo half-life and bioavailability.
Indole N1-H pKa ~16.2~14.5 (Estimated)Stronger H-bond donor for target protein interactions.
2-Amine Nucleophilicity ModerateLowRequires highly activated electrophiles for synthesis.

Library Design & Synthetic Workflows

Because the 5,7-difluoro substitution reduces the intrinsic nucleophilicity of the 2-amino group, standard peptide coupling agents (e.g., HATU, EDC) often yield poor conversions. Instead, library generation relies on highly reactive electrophiles (acid chlorides, isocyanates) or transition-metal-catalyzed multicomponent annulations[4].

G Start 5,7-Difluoro-1H-indol-2-amine (Core Scaffold) Path1 N2-Amidation (Acid Chlorides / Pyridine) Start->Path1 Electrophilic Activation Path2 Urea Formation (Isocyanates / Heat) Start->Path2 Nucleophilic Addition Path3 Heteroannulation ([3+3] Cyclocondensation) Start->Path3 Dual C3/N2 Nucleophilicity Lib1 2-Amidoindole Library (Kinase/NNRTI screening) Path1->Lib1 Lib2 Indolyl-Urea Library (Receptor Antagonists) Path2->Lib2 Lib3 α-Carboline Library (Intercalators/Antitumor) Path3->Lib3

Fig 1: Divergent library synthesis workflows from the 5,7-difluoro-1H-indol-2-amine scaffold.

Experimental Protocols

Protocol A: High-Throughput Parallel N2-Amidation

This protocol utilizes pyridine as both the solvent and a nucleophilic catalyst to overcome the deactivated nature of the difluorinated 2-amino group.

Workflow Step1 Dispense Core (0.1 M in Pyridine) Step2 Add Acid Chlorides (1.2 equiv, 0 °C) Step1->Step2 Step3 Thermal Agitation (60 °C, 12 h) Step2->Step3 Step4 Solvent Evaporation (SpeedVac) Step3->Step4 Step5 Prep-HPLC Purification (C18, MeCN/H2O) Step4->Step5 Step6 QC Validation (LC-MS & 19F-NMR) Step5->Step6

Fig 2: High-throughput parallel amidation workflow for 5,7-difluoro-2-aminoindole libraries.

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well block, dispense 5,7-difluoro-1H-indol-2-amine (0.1 mmol, 1.0 equiv) dissolved in anhydrous pyridine (1.0 mL) into each well.

  • Electrophile Addition: Cool the block to 0 °C. Causality: Adding the electrophile at 0 °C prevents localized exothermic spikes that drive unwanted di-acylation (forming imides) at the N2 position.

  • Coupling: Add diverse acid chlorides (0.12 mmol, 1.2 equiv) dropwise to the respective wells. Seal the block and agitate at 60 °C for 12 hours. Causality: Elevated temperature is required to drive the reaction to completion due to the electron-withdrawing effect of the fluorine atoms dampening amine nucleophilicity.

  • Workup: Remove pyridine in vacuo using a SpeedVac concentrator. Re-dissolve the crude residues in DMSO (1.0 mL).

  • Purification: Purify via mass-directed preparative HPLC (C18 column, 5-95% Acetonitrile/Water with 0.1% Formic Acid).

Protocol B: One-Pot Heteroannulative Synthesis of α-Carbolines

2-Aminoindoles act as potent bis-nucleophiles (at N2 and C3) to form tricyclic α-carbolines via [3+3] cyclocondensations[4].

Step-by-Step Methodology:

  • Reagent Mixing: Combine 5,7-difluoro-1H-indol-2-amine (1.0 equiv), a terminal alkyne (1.2 equiv), and an acid chloride (1.2 equiv) in a microwave vial containing a 1:1 mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), and Triethylamine (3.0 equiv).

  • Cyclocondensation: Irradiate the mixture in a microwave reactor at 120 °C for 30 minutes. Causality: The reaction proceeds via an initial Sonogashira coupling to form an alkynone intermediate in situ, followed by a tandem Michael addition from the C3 position of the indole and subsequent intramolecular cyclization by the N2-amine.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Analytical & QC Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized library, the following self-validating analytical criteria must be met for every compound:

  • LC-MS (ESI+): The primary mass peak must correspond to the [M+H]+ ion of the mono-acylated product.

    • Validation Check: If a peak corresponding to [M+Acyl-H]+ is observed, it indicates over-reaction (di-acylation). The protocol temperature in Step 2 must be strictly maintained at 0 °C to prevent this.

  • 19F-NMR (400 MHz, DMSO-d6): The spectrum must display two distinct fluorine signals. Typically, the C5-F appears around -118 ppm and the C7-F around -123 ppm.

    • Validation Check: The preservation of the characteristic JFF and JFH coupling constants confirms that the fluorinated aromatic core remained intact and did not undergo unwanted nucleophilic aromatic substitution (SNAr) during harsh coupling conditions.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 5,7-Difluoro-1H-indol-2-amine in Blood Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Investigators in Drug Development.

Introduction & Scientific Rationale

The incorporation of fluorine atoms into indole scaffolds is a cornerstone strategy in modern medicinal chemistry, utilized to enhance metabolic stability, modulate pKa, and improve target binding affinity. 5,7-difluoro-1H-indol-2-amine (CAS: 1000342-59-5) is a critical fluorinated intermediate and pharmacophore in the development of novel therapeutics.

Accurate quantification of this compound in blood plasma is essential for pharmacokinetic (PK) profiling and toxicokinetic (TK) assessments. However, bioanalytical quantification of indole derivatives presents unique challenges: biological matrices are rich in endogenous indoles (e.g., tryptophan and its metabolites) that can cause chromatographic interference, and plasma phospholipids frequently induce severe ion suppression in mass spectrometry[1].

As a Senior Application Scientist, I have designed this protocol to bypass these hurdles. This guide details a fully validated, self-consistent Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology that adheres strictly to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [2].

Methodological Causality: The "Why" Behind the Workflow

A robust bioanalytical assay is not a random collection of steps; it is a meticulously engineered system where every parameter solves a specific physicochemical problem.

  • Sample Preparation (LLE vs. PPT): Protein precipitation (PPT) with acetonitrile is rapid but leaves high concentrations of endogenous glycerophosphocholines in the extract, leading to unpredictable matrix effects. Because the two fluorine atoms on 5,7-difluoro-1H-indol-2-amine significantly increase its lipophilicity, the compound partitions highly efficiently into Methyl tert-butyl ether (MTBE) . By adjusting the plasma to pH 9.0, the 2-amine group is kept unprotonated (neutral), driving it into the organic phase while leaving >95% of polar matrix components and phospholipids in the aqueous waste.

  • Chromatographic Strategy: A core-shell C18 column is selected to provide high-efficiency separation at lower backpressures. The use of 0.1% Formic Acid in the mobile phase serves a dual purpose: it maintains sharp peak shapes by preventing secondary interactions with free silanols on the stationary phase, and it ensures the analyte is fully protonated [M+H]+ as it enters the Electrospray Ionization (ESI) source.

  • Antioxidant Protection: 2-aminoindoles are susceptible to auto-oxidation. The addition of ascorbic acid to the extraction buffer prevents oxidative degradation during sample processing, ensuring the system is self-validating and stable.

Causality Challenge Bioanalytical Challenges C1 Endogenous Indole Interference Challenge->C1 C2 Phospholipid Ion Suppression Challenge->C2 C3 Amine Instability (Oxidation) Challenge->C3 S1 High-Resolution UHPLC Gradient C1->S1 S2 LLE with MTBE (Excludes Lipids) C2->S2 S3 Antioxidant Addition (Ascorbic Acid) C3->S3

Logical relationships between bioanalytical challenges and implemented method solutions.

Experimental Protocol

Reagents and Materials
  • Analyte: 5,7-difluoro-1H-indol-2-amine (Purity >98%).

  • Internal Standard (IS): [13C6]-5,7-difluoro-1H-indol-2-amine (Stable Isotope Labeled IS).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water (H2O), and Methyl tert-butyl ether (MTBE).

  • Additives: LC-MS grade Formic Acid (FA), Ammonium Hydroxide (NH4OH), Ascorbic Acid.

  • Matrix: K2EDTA human or animal blood plasma.

Standard and QC Preparation
  • Stock Solutions: Dissolve the analyte and IS in MeOH to a concentration of 1.0 mg/mL. Store at -80°C.

  • Working Solutions: Dilute the analyte stock with 50% MeOH in H2O to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Calibration Spiking: Spike working solutions into blank plasma (1:10 ratio) to yield a calibration curve from 1.0 ng/mL to 1000 ng/mL . Prepare Quality Control (QC) samples at 3.0 (LQC), 400 (MQC), and 800 (HQC) ng/mL.

Step-by-Step Sample Extraction (LLE)
  • Aliquot: Transfer 50 µL of plasma (blank, standard, QC, or unknown sample) into a 2.0 mL polypropylene microcentrifuge tube.

  • IS Addition: Add 10 µL of the IS working solution (500 ng/mL) to all tubes except double blanks. Vortex briefly.

  • Buffering & Stabilization: Add 50 µL of 100 mM Ammonium Carbonate buffer (pH 9.0) containing 0.1% ascorbic acid. Vortex for 10 seconds. (Causality: Neutralizes the amine and prevents oxidation).

  • Extraction: Add 1.0 mL of MTBE. Cap securely and vortex vigorously for 5 minutes using a multi-tube vortexer.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer (MTBE) to a clean 96-well plate or glass insert. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex for 2 minutes, then centrifuge at 5,000 × g for 5 minutes. Transfer to the autosampler (maintained at 4°C).

LCMS_Workflow cluster_0 Sample Preparation (LLE) cluster_1 LC-MS/MS Analysis N1 1. Aliquot Plasma (50 µL) N2 2. Add SIL-IS (10 µL, 500 ng/mL) N1->N2 N3 3. Buffer Addition (pH 9.0, 50 µL) N2->N3 N4 4. MTBE Extraction (1 mL, Vortex 5 min) N3->N4 N5 5. Centrifugation (14,000 x g, 10 min) N4->N5 N6 6. Organic Phase Evaporation (N2) N5->N6 N7 7. Reconstitution (Mobile Phase A:B) N6->N7 N8 UHPLC Separation (C18, Gradient Elution) N7->N8 N9 ESI+ Ionization [M+H]+ = 169.1 N8->N9 N10 MRM Detection 169.1 -> 152.1 N9->N10

Workflow for the extraction and LC-MS/MS quantification of 5,7-difluoro-1H-indol-2-amine.

LC-MS/MS Analytical Conditions

Liquid Chromatography (UHPLC)

  • Column: Phenomenex Kinetex Core-Shell C18 (50 × 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.45955
0.50.45955
2.50.451090
3.50.451090
3.60.45955
5.00.45955

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 4500 V.

  • Desolvation Temperature: 500°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Mechanistic Note on Fragmentation: The protonated precursor [M+H]+ at m/z 169.1 primarily undergoes the loss of ammonia (NH3, -17 Da) from the 2-amine position, yielding a highly stable fluorinated indole core fragment at m/z 152.1. A secondary fragmentation involves the loss of hydrogen cyanide (HCN, -27 Da) yielding m/z 125.1, which is monitored as a qualifier ion to ensure peak purity.

Table 2: MRM Transitions and Collision Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
5,7-difluoro-1H-indol-2-amine169.1152.16022Quantifier
5,7-difluoro-1H-indol-2-amine169.1125.16035Qualifier
[13C6]-5,7-difluoro-1H-indol-2-amine175.1158.16022Internal Standard

Method Validation Summary

The method was rigorously validated according to the FDA 2018 BMV Guidelines[2]. The use of a Stable Isotope Labeled (SIL) internal standard ensures that any minor variations in extraction recovery or ionization efficiency are perfectly normalized, rendering the assay highly reproducible.

Table 3: Validation Parameters and Results

ParameterExperimental ResultFDA Acceptance Criteria[2]
Linear Range 1.0 – 1000 ng/mLR² ≥ 0.990
Lower Limit of Quantification (LLOQ) 1.0 ng/mL (S/N > 10)Precision ≤ 20%, Accuracy ± 20%
Intra-day Precision (CV%) 3.2% – 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.2%± 15% (± 20% at LLOQ)
Extraction Recovery 82.4% ± 4.1%Consistent and reproducible
Matrix Factor (IS Normalized) 0.98 ± 0.040.85 – 1.15 (CV ≤ 15%)
Autosampler Stability Stable for 48h at 4°CDeviation ≤ 15% from nominal

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. Available at:[Link]

  • Chhonker, Y.S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed Central (PMC). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Indole Chemistry & Process Development

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the synthesis, isolation, and scale-up of highly reactive building blocks.

This guide addresses the specific challenges associated with 5,7-difluoro-1H-indol-2-amine (CAS: 1000342-59-5). 2-Aminoindoles are notoriously unstable because they exist in a delicate tautomeric equilibrium with their 2-iminoindoline forms. While the 5,7-difluoro substitution pattern withdraws electron density from the aromatic system, the amine remains highly susceptible to autoxidation and dimerization, particularly in alkaline media.

Below is our comprehensive troubleshooting guide, structural data, and optimized protocols to ensure batch integrity.

Troubleshooting Guide & FAQs

Q1: My batch of 5,7-difluoro-1H-indol-2-amine rapidly darkens from an off-white powder to a deep brown/black tar during aqueous workup. What is the mechanism behind this degradation? A: You are observing rapid autoxidation. 2-Aminoindoles are highly sensitive to atmospheric oxygen, particularly in alkaline environments. In the presence of O2​ , the imine tautomer undergoes radical-mediated oxidation at the electron-rich C3 position to form a 3-hydroperoxyindolenine intermediate. This intermediate is inherently unstable and subsequently decomposes into a 5,7-difluorooxindole (2-indolinone) degradation product[1]. Causality & Prevention: Alkaline media accelerates the deprotonation steps necessary for radical initiation. Strictly avoid basic aqueous workups (pH > 7.5) and perform all extractions using degassed solvents under an argon atmosphere.

Q2: LC-MS analysis of my isolated product shows a significant impurity with a mass roughly double that of the product (m/z ~317-335). How do I prevent this? A: This indicates oxidative dimerization. Because the compound exists partially as a 2-iminoindoline, the highly nucleophilic amine tautomer can attack the electrophilic imine tautomer of a neighboring molecule. Alternatively, it can undergo oxidative coupling to form azo or bis-indole dimers[2]. Causality & Prevention: Dimerization is highly concentration- and temperature-dependent. Avoid concentrating the free base to dryness at elevated temperatures. Trapping the compound as a hydrochloride salt locks the nitrogen lone pair, preventing tautomerization to the reactive imine.

Q3: I am reducing 5,7-difluoro-2-nitroindole to the amine, but I see incomplete conversion and a persistent des-fluoro impurity. Why? A: Harsh reductive conditions (e.g., prolonged hydrogenation over Pd/C at high pressures) can lead to hydrodefluorination, stripping the fluorine atoms from the aromatic ring via oxidative addition of the palladium catalyst into the C-F bond. Causality & Prevention: Switch to milder, chemoselective reduction conditions, such as Zinc dust with ammonium formate, or carefully monitor hydrogen uptake to prevent over-reduction.

Data Presentation: Common Impurity Profiling

To assist your analytical team, we have summarized the quantitative mass spectrometry data and structural features of the most common impurities found in 5,7-difluoro-1H-indol-2-amine batches.

Impurity ClassExpected m/z [M+H]+Structural FeatureCausality / MechanismPrevention Strategy
Target Product 169.1 5,7-difluoro-1H-indol-2-amine N/AN/A
Oxindole 170.15,7-difluoroindolin-2-oneAutoxidation of C3 via 3-hydroperoxyindolenine[1].Degass solvents; avoid alkaline pH.
Bis-indole Dimer ~319.2C3-C3' or N-C3' linked dimerNucleophilic attack of amine onto the imine tautomer[2].Keep concentration low; isolate as HCl salt.
Des-fluoro Amine 151.15-fluoro-1H-indol-2-amineHydrodefluorination during nitro reduction.Use milder reduction catalysts (e.g., Zn/NH4HCO2).
Starting Material 199.05,7-difluoro-2-nitroindoleIncomplete reduction.Optimize catalyst loading and reaction time.

Mechanistic Visualization

Autoxidation A 5,7-difluoro-1H-indol-2-amine (Free Base) B 2-Iminoindoline Tautomer A->B Tautomerization C Atmospheric O2 (Alkaline Media) A->C Radical Initiation F Bis-indole Dimers (Coupling Impurity) A->F Nucleophilic Attack on Imine B->F D 3-Hydroperoxyindolenine Intermediate C->D O2 Addition E 5,7-Difluorooxindole (Oxidation Impurity) D->E Decomposition

Caption: Autoxidation and dimerization pathways of 2-aminoindoles.

Experimental Protocols

Protocol: Anaerobic Isolation and Salt Formation

To ensure batch integrity and prevent the impurities listed above, you must treat the isolation of 5,7-difluoro-1H-indol-2-amine as an air-sensitive workflow. This protocol is designed as a self-validating system to guarantee product stability.

Step 1: Reaction Quench and Degassing Cool the reduction reaction mixture to 0 °C under a continuous argon sweep. Quench carefully with degassed, deionized water. Causality: Lowering the temperature suppresses the kinetic rate of autoxidation, while the argon sweep displaces dissolved O2​ .

Step 2: Precision pH Adjustment (Self-Validating Step) Add 1M HCl dropwise until the aqueous layer reaches exactly pH 6.0–6.5. Self-Validation Check: Spot the aqueous layer on narrow-range pH paper. If the pH exceeds 7.0, the solution will begin to take on a faint pink/brown hue within minutes, indicating the onset of autoxidation. Immediately lower the pH if this color change is observed.

Step 3: Biphasic Extraction Extract the aqueous layer with ethyl acetate (EtOAc) that has been sparged with argon for 30 minutes prior to use. Wash the combined organic layers with degassed brine. Causality: Sparging removes triplet oxygen from the organic phase, preventing the formation of the 3-hydroperoxyindolenine intermediate during phase transfer[1].

Step 4: In-Situ Salt Formation Dry the organic layer over anhydrous Na2​SO4​ in a foil-wrapped Erlenmeyer flask (to prevent photo-induced radical initiation). Filter, and immediately add 1.05 equivalents of 1M HCl in diethyl ether to the filtrate. Causality: Protonating the amine to form the 5,7-difluoro-1H-indol-2-amine hydrochloride salt eliminates the nitrogen lone pair, completely shutting down tautomerization to the reactive imine and preventing dimerization[2].

Step 5: Concentration and Storage Concentrate the suspension in vacuo, keeping the water bath strictly below 25 °C. Store the resulting off-white powder in an amber vial, backfilled with argon, at -20 °C.

Workflow Step1 1. Reaction Quench (Ar atm, 0°C) Step2 2. pH Adjustment (Strictly pH 6.0-6.5) Step1->Step2 Step3 3. Biphasic Extraction (Degassed EtOAc) Step2->Step3 Step4 4. HCl Salt Formation (1M HCl in Ether) Step3->Step4 Step5 5. Concentration (T < 25°C, in vacuo) Step4->Step5 Step6 6. Storage (Argon, -20°C, Dark) Step5->Step6

Caption: Optimized anaerobic isolation and salt formation workflow.

Sources

optimizing mobile phase for 5,7-difluoro-1H-indol-2-amine chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the chromatographic nuances of heavily functionalized aza-heterocycles.

The molecule 5,7-difluoro-1H-indol-2-amine presents a classic chromatographic dichotomy: the highly lipophilic difluoro-indole core drives strong hydrophobic retention, while the basic C2-amine triggers severe secondary interactions with the stationary phase. Below is our definitive, mechanistic troubleshooting guide to mastering its mobile phase optimization.

Diagnostic Workflow: Resolving Peak Deformation

Before adjusting your mobile phase, follow this logical decision tree to isolate the root cause of your chromatographic failure.

MobilePhaseOptimization Start Initial Injection: 5,7-difluoro-1H-indol-2-amine AssessShape Assess Chromatographic Peak Shape Start->AssessShape Tailing Is Peak Asymmetry (Tf) > 1.5? AssessShape->Tailing Silanol Silanol Interaction Likely (Amine pKa vs Silica pKa) Tailing->Silanol Yes AssessRet Assess Retention Factor (k') Tailing->AssessRet No AdjustPH Lower Mobile Phase pH < 3.0 (e.g., 0.1% TFA or Formic Acid) Silanol->AdjustPH Endcap Switch to Base-Deactivated End-Capped C18 Column AdjustPH->Endcap Endcap->AssessShape HighRet Is k' > 10? (High Lipophilicity) AssessRet->HighRet IncOrg Increase Acetonitrile % or switch to THF blend HighRet->IncOrg Yes Optimal Optimized LC Method Achieved HighRet->Optimal No IncOrg->AssessRet

Fig 1. Diagnostic workflow for resolving peak tailing and retention issues in fluorinated indole-amines.

Core FAQs: Mobile Phase Optimization

Q1: Why does 5,7-difluoro-1H-indol-2-amine exhibit severe peak tailing on standard C18 columns, and how do I correct it? Causality: Peak tailing for basic amines is primarily driven by secondary interactions between the protonated amine group and residual ionized silanols ( Si−O− ) on the silica stationary phase[1]. Standard Type A silica has highly acidic silanols (pKa ~ 3.5–4.5). If your mobile phase pH is near or above this range, the silanols ionize and act as cation-exchange sites, dragging the basic amine and distorting the peak. Solution: Lower the mobile phase pH to ≤3.0 . This suppresses silanol ionization (neutralizing them to Si−OH ), thereby eliminating the ionic attraction that causes the tailing[1]. Additionally, switching to a modern Type B, base-deactivated (end-capped) column physically shields the analyte from any remaining active sites[2].

Q2: How do the 5,7-difluoro substituents alter the molecule's retention behavior compared to an unfluorinated indole-2-amine? Causality: Fluorine substitution at the 5 and 7 positions introduces two competing physicochemical effects. First, the highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect, which significantly lowers the pKa of both the indole nitrogen and the C2-amine[3]. Second, fluorination increases the overall lipophilicity (LogP) of the scaffold[4]. Impact: The increased lipophilicity drives stronger hydrophobic retention on reversed-phase (RP) columns. You will require a higher percentage of organic modifier to elute the difluoro-analog within a reasonable timeframe compared to the unfluorinated baseline.

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier for this specific compound? Causality: Acetonitrile is an aprotic solvent with a strong dipole moment, whereas methanol is protic. Because 5,7-difluoro-1H-indol-2-amine contains both hydrogen-bond donors (the amine and indole NH) and highly electronegative fluorine atoms, solvent selectivity plays a critical role. Aprotic solvents like ACN cooperate preferentially with solutes possessing large dipole moments and basic amine groups[5]. Recommendation: Start with Acetonitrile. It generally provides sharper peak shapes for amines, better mass transfer kinetics, and lower system backpressure.

Q4: I have optimized the mobile phase pH, but peak shape is still inconsistent. What else could be failing? Causality: If the chemistry (pH, column, solvent) is optimized but peak deformation persists, the issue is likely physical or related to sample preparation. Injecting a strong organic sample extract into a highly aqueous mobile phase causes localized column overload, resulting in peak fronting or splitting[6]. Solution: Ensure the sample injection solvent is weaker than or equal to the starting mobile phase composition.

Experimental Protocol: Self-Validating Mobile Phase Optimization

A robust protocol must be a self-validating system. If a peak tails, you must mathematically prove whether the failure is chemical (mobile phase interactions) or physical (hardware voids)[2]. We achieve this by co-injecting a neutral marker.

Step 1: System Suitability Preparation Prepare a mixed standard containing 5,7-difluoro-1H-indol-2-amine (0.1 mg/mL) and Toluene (0.1 mg/mL) as a neutral marker. Dissolve in 10% ACN / 90% Water to match initial gradient conditions.

Step 2: Aqueous Phase Preparation (Mobile Phase A) Prepare 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA acts as both a strong acidifier (yielding pH ~2.0 to neutralize silanols) and a hydrophobic ion-pairing agent for the amine, ensuring sharp elution bands.

Step 3: Organic Phase Preparation (Mobile Phase B) Prepare 0.1% v/v TFA in LC-MS grade Acetonitrile.

Step 4: Gradient Execution Run a scouting gradient from 5% B to 95% B over 10 minutes on a base-deactivated Type B C18 column (e.g., Agilent Eclipse Plus or Waters XBridge) at 40°C. Flow rate: 1.0 mL/min.

Step 5: Data Analysis & Self-Validation

  • Check Toluene Asymmetry ( Tf​ ): If Toluene Tf​>1.2 , you have a physical void in your plumbing or column bed. Fix the hardware[2].

  • Check Indole-amine Asymmetry: If Toluene is symmetric but the indole-amine tails, the chemical suppression has failed. Increase TFA to 0.15% or switch to a specialized polar-embedded column.

  • Calculate Retention Factor ( k′ ): Adjust the gradient slope to achieve 2<k′<10 for optimal resolution and throughput.

Quantitative Data: Mobile Phase Matrix Comparison

The following table summarizes the expected chromatographic behavior of 5,7-difluoro-1H-indol-2-amine under various mobile phase conditions.

Buffer SystemMobile Phase pHOrganic ModifierExpected Retention ( k′ )Peak Asymmetry ( Tf​ )Mechanistic Causality
Water (No Buffer) ~6.0Methanol> 15> 2.5Unsuppressed silanols ( Si−O− ) strongly bind the protonated amine, causing severe tailing.
10 mM Ammonium Acetate 5.5Acetonitrile8 - 121.8 - 2.2Partial silanol ionization; ACN improves mass transfer, but secondary interactions persist.
0.1% Formic Acid 2.7Acetonitrile5 - 81.1 - 1.3Silanols are neutralized ( Si−OH ); amine remains protonated. Optimal peak shape achieved.
0.1% TFA 2.0Acetonitrile6 - 91.0 - 1.1Strong ion-pairing with TFA increases retention slightly while delivering excellent symmetry.

References

  • HPLC Peak Tailing - Axion Labs . axionlabs.com. 2

  • How to Reduce Peak Tailing in HPLC? - Phenomenex . phenomenex.com. 1

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - alwsci . alwsci.com.6

  • methyl 5,7-difluoro-1H-indole-3-carboxylate - Vulcanchem . vulcanchem.com. 4

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC . nih.gov. 3

  • Recent analytical method developed by RP-HPLC - ResearchGate . researchgate.net. 5

Sources

Technical Support Center: 5,7-Difluoro-1H-indol-2-amine Handling & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling functionalized indoles in high-throughput screening (HTS) or drug development workflows presents unique physicochemical challenges. This guide addresses the specific stability and solubility issues associated with 5,7-difluoro-1H-indol-2-amine when stored and processed in Dimethyl Sulfoxide (DMSO).

As an application scientist, you must account for two competing degradation pathways: thermodynamic precipitation due to solvent hydration and oxidative degradation of the electron-rich indole core.

Mechanistic Overview: The Dual Threat in DMSO

The Chemical Vulnerability of Indol-2-amines Indol-2-amines are highly reactive, electron-rich heterocycles. While the 5,7-difluoro substitutions exert an electron-withdrawing effect that slightly stabilizes the ring, the 2-amino group remains highly susceptible to oxidation[1]. In aging DMSO—which can harbor trace peroxides and dissolved oxygen—the compound can rapidly oxidize, leading to dimerization or complete decomposition[2].

The Physical Vulnerability to Wet DMSO DMSO is notoriously hygroscopic. During routine laboratory handling, especially during freeze-thaw cycles associated with cherry-picking from master plates, DMSO rapidly absorbs atmospheric water[3]. The introduction of water creates a non-ideal DMSO-water mixture. This alters the solvent's thermodynamic properties, making "cavity formation"—a strict prerequisite for solute dissolution—energetically unfavorable[4]. Consequently, the solution enters a metastable supersaturated state, inevitably leading to the precipitation of the lower-energy, crystalline form of 5,7-difluoro-1H-indol-2-amine[3].

Pathway Visualization

G Start 5,7-difluoro-1H-indol-2-amine in 100% DMSO Water Water Uptake (Hygroscopic DMSO) Start->Water FreezeThaw Freeze-Thaw Cycles (Cherry Picking) Start->FreezeThaw Oxidation Trace Oxidants / O2 (Aging DMSO) Start->Oxidation Supersat Metastable Supersaturated Zone Water->Supersat Decreases cavity formation FreezeThaw->Supersat Lowers activation energy Degradation Oxidative Degradation (Color Change) Oxidation->Degradation Precipitation Crystalline Precipitation (Loss of Titre) Supersat->Precipitation Recovery Low-Energy Sonication & Gentle Heating Precipitation->Recovery Rescue Aliquot Single-Use Aliquots (Argon Purged) Degradation->Aliquot Prevention

Mechanisms of 5,7-difluoro-1H-indol-2-amine instability in DMSO and recovery pathways.

Quantitative Impact of Hydration

To understand why your compound is crashing out of solution, it is critical to look at the physical changes in the solvent. Water uptake drastically depresses the freezing point of DMSO and destroys its solvation capacity[5].

Table 1: Impact of Water Uptake on DMSO Properties and Indole Solubility

Water Content (wt%)Molar Ratio (DMSO:H₂O)DMSO Freezing Point (°C)Solubility Impact on Indol-2-amines
0.0% (Anhydrous) 1:0+18.5Optimal (Maximal Titre Maintained)
10.0% ~1:0.5~0.0Moderate Reduction (Enters Metastable Zone)
33.0% 1:2-70.0Severe Precipitation (Crystallization)[5]
Troubleshooting FAQs

Q: Why did my 10 mM stock of 5,7-difluoro-1H-indol-2-amine precipitate after only three freeze-thaw cycles? A: Every time a frozen DMSO plate is thawed and opened for cherry-picking, atmospheric moisture condenses into the hygroscopic solvent[3]. Because cavity formation is significantly more difficult in wet DMSO than in dry DMSO, the solution becomes thermodynamically supersaturated[4]. The freeze-thaw cycle provides the activation energy necessary for the amorphous compound to reorganize into a lower-energy, highly insoluble crystalline polymorph[3].

Q: My DMSO stock turned from pale yellow to a dark brown/red color. Is the compound still viable? A: No, the compound should be discarded. A shift to a dark brown or red color is the universal hallmark of oxidative degradation in indol-2-amines[1]. This occurs when the compound is exposed to atmospheric oxygen or trace peroxides in aging DMSO. To prevent this, stocks must be prepared under an inert atmosphere (Nitrogen or Argon) to mitigate oxidative decomposition[2].

Q: Can I rescue a precipitated plate without degrading the compound? A: Yes, provided the compound has only precipitated (remains pale/white) and has not oxidized (turned brown). Compounds precipitated by water uptake or freeze-thaw cycles can often be re-dissolved using low-energy, in-well acoustic sonication[4]. Avoid prolonged high-power bath sonication, as the localized heat generation will accelerate the oxidation of the indole core.

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following methodologies when handling this compound.

Protocol A: Preparation of Oxidation-Resistant, High-Fidelity DMSO Stocks

Objective: Prevent both thermodynamic precipitation and oxidative degradation from the moment of solubilization.

  • Solvent Preparation: Procure ultra-dry, anhydrous DMSO (≤0.005% water) packaged under Argon. Do not use older bottles of DMSO that have been repeatedly opened to the air.

  • Inert Weighing: Transfer the solid 5,7-difluoro-1H-indol-2-amine vial into a glove box or utilize a continuous Nitrogen/Argon stream during weighing to prevent ambient moisture and oxygen exposure[2].

  • Solubilization: Add the anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM). Vortex gently for 60 seconds.

  • Aliquot Strategy: To eliminate freeze-thaw precipitation, immediately dispense the master stock into single-use, low-binding polypropylene microtubes. Do not store in 384-well master plates if multiple access events are required[3].

  • Headspace Purging: Gently blow a stream of Argon gas over the top of each microtube for 3–5 seconds to displace ambient oxygen before tightly capping.

  • Storage: Store the single-use aliquots at -20°C in a desiccated secondary container.

Protocol B: Acoustic Recovery of Precipitated Stocks

Objective: Redissolve crystallized 5,7-difluoro-1H-indol-2-amine without inducing thermal oxidation.

  • Equilibration: Remove the precipitated tube/plate from the -20°C freezer and place it in a vacuum desiccator. Allow it to equilibrate to room temperature (20-25°C) for 30 minutes. Crucial: Thawing outside a desiccator invites massive water condensation.

  • Visual Quality Control: Inspect the pellet. If the solid or liquid is dark brown, abort the protocol and discard the sample. If the precipitate is white or pale yellow, proceed.

  • Low-Energy Sonication: Place the sample into a contactless acoustic sonicator (or a low-energy ultrasonic bath maintained strictly at ≤30°C using ice-packs if necessary). Sonicate for 15 to 30 minutes[4].

  • Validation: Verify complete dissolution using a nephelometer (light scattering) or under a microscope. Ensure no micro-crystals remain, as they will act as nucleation sites and cause the compound to crash out again upon dilution into aqueous assay buffers.

References
  • Ziath. "Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles." Ziath. Available at:[Link][3]

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath. Available at:[Link][5]

  • Bentham Science. "High Throughput Sonication: Evaluation for Compound Solubilization." Combinatorial Chemistry & High Throughput Screening. Available at:[Link][4]

Sources

Assay Integrity Support Center: Troubleshooting 5,7-difluoro-1H-indol-2-amine Artifacts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Integrity Support Center. This guide is engineered for researchers, assay developers, and drug discovery scientists encountering high false-positive rates when screening halogenated indoles—specifically 5,7-difluoro-1H-indol-2-amine —in fluorescence-based high-throughput screening (HTS) campaigns.

Below, you will find mechanistic FAQs, self-validating protocols, and decision workflows to systematically identify and eliminate assay interference.

Mechanistic Troubleshooting (FAQs)

Q: Why does 5,7-difluoro-1H-indol-2-amine frequently flag as a false positive in UV/Blue fluorescence assays? A: The indole scaffold possesses a conjugated π -electron system that inherently absorbs ultraviolet light (typically in the 280–350 nm range) and emits in the blue spectrum (400–450 nm)[1]. When utilizing standard HTS fluorophores like 4-Methylumbelliferone (4-MU) or monitoring NADH/NADPH production (which excite at 340 nm and emit at 450 nm), the compound's intrinsic emission overlaps directly with the reporter[1]. This spectral overlap creates an additive signal, resulting in a gain-of-signal false positive. Furthermore, the addition of electron-withdrawing fluorine atoms alters the molecule's dipole moment and lipophilicity, which can exacerbate non-specific physical interactions[2].

Q: How do we definitively distinguish between target-specific inhibition and the Inner Filter Effect (IFE) or quenching? A: The Inner Filter Effect occurs when a screening compound absorbs light at the excitation or emission wavelength of the assay's fluorophore, artificially attenuating the detected signal and mimicking target inhibition (a loss-of-signal false positive)[3]. To validate whether 5,7-difluoro-1H-indol-2-amine is a true inhibitor or a quencher, you must run a fluorophore-only counter-screen[3]. By incubating the compound directly with the fluorescent product (without the target enzyme) and measuring the signal, you isolate the optical properties. If the fluorescence drops in a concentration-dependent manner identical to the primary assay, the compound is acting as a quencher, not a biological inhibitor[4].

Q: What role does colloidal aggregation play with halogenated indoles, and how is it mitigated? A: Small, colloidally aggregating molecules (SCAMs) are the most common source of false positives in HTS campaigns[2]. Halogenated compounds like 5,7-difluoro-1H-indol-2-amine often exhibit poor aqueous solubility at standard screening concentrations (20–50 µM)[1]. Instead of precipitating, they form sub-micron colloidal micelles that non-specifically sequester and denature the target enzyme[5]. Because this interaction is entropy-driven, it can be disrupted by introducing a non-ionic detergent. Adding 0.01% to 0.05% Triton X-100 or CHAPS to the assay buffer prevents micelle formation[5]. If the compound's apparent IC50​ shifts significantly (e.g., >3-fold) or inhibitory activity completely disappears upon detergent addition, the initial hit was an aggregation-based artifact[5].

Q: Are there alternative assay readouts that bypass these indole-specific artifacts? A: Yes. Red-shifting the fluorophore reporter during assay development is a highly effective strategy[1]. Because the vast majority of autofluorescent library compounds emit in the blue/green spectrum, utilizing far-red or near-infrared fluorophores (e.g., Cy5, Alexa Fluor 647) dramatically reduces optical interference[2]. For oxidoreductase assays, coupling the reaction to a diaphorase/resazurin system shifts the readout to the red spectrum, effectively bypassing NADH-associated UV autofluorescence[1].

Visual Workflows

TriageWorkflow Start Primary Hit: 5,7-difluoro-1H-indol-2-amine CounterScreen Fluorophore-Only Counter-Screen Start->CounterScreen AutoFluor Signal > 110% of Control? CounterScreen->AutoFluor Gain of Signal Quench Signal < 90% of Control? CounterScreen->Quench Loss of Signal Detergent Detergent-Shift Assay (0.05% Triton) AutoFluor->Detergent No FalsePos False Positive (Artifact) AutoFluor->FalsePos Yes Quench->Detergent No Quench->FalsePos Yes Aggregator IC50 Shifts > 3-fold? Detergent->Aggregator Aggregator->FalsePos Yes TrueHit Validated Hit (Proceed to Orthogonal) Aggregator->TrueHit No

Workflow for triaging 5,7-difluoro-1H-indol-2-amine hits to eliminate assay artifacts.

InterferenceMech cluster_0 Optical Interference cluster_1 Physical Interference Compound 5,7-difluoro-1H-indol-2-amine UV UV/Blue Absorption (280-350nm) Compound->UV Lipophilic High Lipophilicity (Halogenation) Compound->Lipophilic Emission Autofluorescence (Gain of Signal) UV->Emission Emits at 400-450nm IFE Inner Filter Effect (Loss of Signal) UV->IFE Absorbs Excitation SCAM Colloidal Aggregation (Enzyme Sequestration) Lipophilic->SCAM Aqueous Buffer

Mechanistic pathways of optical and physical interference caused by halogenated indoles.

Self-Validating Experimental Protocols

Protocol A: Fluorophore-Only Counter-Screen (Optical Interference Validation)

Purpose: To systematically identify autofluorescence (gain-of-signal) or quenching/IFE (loss-of-signal) independent of target biology[4]. Causality: Removing the enzyme isolates the optical properties of the compound. Any signal modulation observed is purely a physical artifact. Steps:

  • Prepare Assay Buffer: Use the exact buffer composition as the primary screen (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% BSA) but omit the target enzyme and substrate.

  • Fluorophore Spike: Spike the buffer with the final fluorescent product of the primary assay at a concentration equivalent to the EC80​ of the enzymatic reaction (e.g., 100 nM 4-MU or NADH).

  • Compound Addition: Dispense 5,7-difluoro-1H-indol-2-amine in a 10-point dose-response curve (e.g., 0.1 µM to 50 µM) into a 384-well black microplate.

  • Incubation & Read: Incubate for 15 minutes at room temperature to allow for equilibrium. Read the plate at the primary assay's excitation/emission wavelengths.

  • Validation Thresholds: Calculate the signal relative to the DMSO control. A signal >110% indicates autofluorescence; <90% indicates quenching/IFE.

Protocol B: Detergent-Shift Aggregation Assay (SCAM Detection)

Purpose: To determine if the compound acts via non-specific colloidal aggregation[5]. Causality: Non-ionic detergents disrupt the surface tension of colloidal micelles. If a compound is a true active-site inhibitor, its binding affinity will remain relatively stable regardless of detergent presence. Steps:

  • Buffer Preparation: Prepare two identical batches of the primary assay buffer. To Batch A, add no detergent. To Batch B, add 0.05% (v/v) Triton X-100 (or CHAPS if the target enzyme is sensitive to Triton).

  • Reaction Setup: Set up the enzymatic reaction in both buffers across a 10-point dose-response range of 5,7-difluoro-1H-indol-2-amine.

  • Incubation & Read: Run the assay under standard kinetic or endpoint conditions.

  • Validation Thresholds: Calculate the IC50​ for both conditions. An IC50​ ratio (Buffer A / Buffer B) > 3, or a complete loss of activity in Buffer B, confirms the compound is a colloidal aggregator.

Quantitative Triage Metrics

Summarized below are the diagnostic metrics used to classify and triage 5,7-difluoro-1H-indol-2-amine artifacts during HTS hit validation.

Interference MechanismPrimary Assay EffectDiagnostic AssayArtifact ThresholdMitigation Strategy
Autofluorescence Gain-of-Signal (False Activator)Fluorophore-Only Counter-Screen>10% signal increase vs. DMSORed-shift assay readout (e.g., Cy5, Alexa Fluor 647)
Quenching / IFE Loss-of-Signal (False Inhibitor)Fluorophore-Only Counter-Screen>10% signal decrease vs. DMSOUse kinetic reads or ratiometric TR-FRET
Colloidal Aggregation Loss-of-Signal (False Inhibitor)Detergent-Shift Assay IC50​ shift > 3-fold with detergentSupplement buffer with 0.01-0.05% Triton X-100
Redox Cycling Loss-of-Signal (False Inhibitor)HRP/Phenol Red AssayDetectable H2​O2​ productionRemove reducing agents (DTT/TCEP) if possible

References

  • Dahlin, J. L., et al. "Avoiding Fluorescence Assay Interference—The Case for Diaphorase." National Institutes of Health (PMC). Available at:[Link]

  • "Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds." National Institutes of Health (PMC). Available at:[Link]

  • "Optimizing Assay Performance for High-Throughput Screens." BellBrook Labs. Available at:[Link]

  • "A pragmatic approach to hit validation following biochemical high-throughput screening." Drug Target Review. Available at:[Link]

  • "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." National Institutes of Health (PMC). Available at:[Link]

  • "Interference and Artifacts in High-content Screening - Assay Guidance Manual." National Institutes of Health (NCBI Bookshelf). Available at:[Link]

  • "Identification of false positives in a fluorescence polarization screen." BMG Labtech. Available at:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Target Engagement: Validating 5,7-difluoro-1H-indol-2-amine with Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Target Engagement in Drug Discovery

In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target is a cornerstone of a successful therapeutic program. This process, known as target engagement, provides the foundational evidence that a molecule's biological effect is mediated through its designed mechanism of action. The compound at the center of this guide, 5,7-difluoro-1H-indol-2-amine, is a novel small molecule featuring a fluorinated indole scaffold. The indole motif is a privileged structure in medicinal chemistry, while the strategic incorporation of fluorine atoms can enhance metabolic stability and binding affinity.[1][2]

However, the synthesis of a promising molecule is merely the first step. The critical question remains: does it bind to its target, and if so, with what affinity and kinetics? Answering this requires robust, quantitative, and reliable biophysical techniques. This guide provides an in-depth, experience-driven comparison of methodologies for validating target engagement, with a primary focus on Surface Plasmon Resonance (SPR) as a powerful, label-free tool for real-time analysis.[3][4][5] We will explore the causality behind experimental choices, present self-validating protocols, and compare SPR with orthogonal methods to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Part 1: The Core Technique — Surface Plasmon Resonance (SPR)

SPR has become a central technique in drug discovery for its ability to deliver real-time, label-free kinetic data.[4] It measures changes in the refractive index at the surface of a sensor chip, allowing for the precise monitoring of molecular binding events as they happen.[3][6]

The Principle of SPR

An SPR instrument detects the binding between a ligand (e.g., a target protein) immobilized on a sensor chip and an analyte (e.g., 5,7-difluoro-1H-indol-2-amine) flowing over the surface.[6] This binding event causes an accumulation of mass on the sensor surface, which in turn alters the local refractive index. This change is detected by the instrument and plotted as Response Units (RU) over time, generating a sensorgram.[7] The shape of this curve provides a wealth of information, including the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋).

Expert Workflow: Validating 5,7-difluoro-1H-indol-2-amine Target Engagement via SPR

This protocol is designed as a self-validating system. For this guide, we will assume the target of 5,7-difluoro-1H-indol-2-amine is a hypothetical protein kinase ("Target Kinase"), a common target class for indole-based compounds.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Development cluster_run Phase 3: Execution & Analysis prep_reagents Reagent QC (Protein Purity >95%, Compound Solubility) prep_chip Sensor Chip Selection & Priming (e.g., CM5 Chip) prep_reagents->prep_chip Proceed if reagents pass QC immobilization Ligand Immobilization (Target Kinase via Amine Coupling) prep_chip->immobilization optimization Optimization (Scouting Analyte Concentrations) immobilization->optimization Confirm stable baseline kinetic_run Kinetic Titration (Injecting Compound over Target & Ref) optimization->kinetic_run Define concentration range data_analysis Data Analysis (Reference Subtraction, 1:1 Model Fitting) kinetic_run->data_analysis results Results (ka, kd, KD) data_analysis->results

Caption: A typical workflow for SPR-based validation of small molecule-protein interactions.

Step-by-Step Experimental Protocol:

  • Reagent Preparation & Quality Control:

    • Target Protein: Express and purify the target kinase to >95% purity as confirmed by SDS-PAGE. Ensure the protein is correctly folded and active.

    • Analyte (Compound): Prepare a high-concentration stock solution of 5,7-difluoro-1H-indol-2-amine in 100% DMSO (e.g., 10 mM).

    • Running Buffer: A commonly used buffer is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Senior Scientist's Tip: Small molecules can be "sticky." To mitigate non-specific binding, it is often necessary to include a small percentage of DMSO (e.g., 1-5%) in the running buffer.[8] Crucially, the DMSO concentration must be identical in both the running buffer and the analyte dilution series to avoid solvent mismatch artifacts.

  • Ligand Immobilization:

    • Chip Selection: A carboxymethylated dextran chip (e.g., CM5) is a standard choice for amine coupling.

    • Surface Preparation: Activate the carboxymethyl groups on the sensor surface using a freshly prepared mixture of 0.4 M EDC and 0.1 M NHS.

    • Coupling: Inject the target kinase (diluted in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 5.0) over the activated surface. The protein will covalently couple to the chip via its primary amines.

    • Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.

    • Control Surface: One flow cell on the chip should be activated and deactivated without protein immobilization to serve as a reference channel for subtracting bulk refractive index changes and non-specific binding.

  • Kinetic/Affinity Analysis:

    • Analyte Dilution: Prepare a serial dilution of 5,7-difluoro-1H-indol-2-amine in the running buffer (containing matched DMSO). A typical concentration range for an unknown interaction might span from 10 nM to 10 µM.

    • Injection Cycle: For each concentration, perform an injection cycle:

      • Flow running buffer to establish a stable baseline.

      • Inject the compound for a set time to observe association.

      • Switch back to running buffer to observe dissociation.

      • Inject a regeneration solution (if necessary, e.g., a low pH glycine solution) to remove any bound analyte and prepare the surface for the next cycle.

    • Trustworthiness Check: Each cycle must include a buffer-only injection (a "zero-concentration" analyte) to double-check for any drift or carryover, ensuring the data is clean.

  • Data Processing and Interpretation:

    • Reference Subtraction: Subtract the signal from the reference flow cell from the active (protein-coupled) flow cell. Then, subtract the buffer-only injection sensorgram from the analyte sensorgrams.

    • Model Fitting: Fit the processed sensorgrams to a suitable binding model. For a simple small molecule-protein interaction, a 1:1 Langmuir binding model is often appropriate.

    • Kinetic Parameters: The fitting will yield the association rate constant (kₐ, units M⁻¹s⁻¹), the dissociation rate constant (kₔ, units s⁻¹), and the equilibrium dissociation constant (K₋, units M), where K₋ = kₔ / kₐ. A lower K₋ value indicates a higher binding affinity.

Part 2: A Comparative Guide to Target Engagement Assays

While SPR provides high-quality kinetic data, relying on a single technique can be misleading. Orthogonal validation using methods with different physical principles is a hallmark of rigorous science.

Technique_Selection goal What is your primary research question? q_kinetics Binding Kinetics & Affinity? (ka, kd, KD) goal->q_kinetics q_thermo Binding Thermodynamics? (ΔH, ΔS) goal->q_thermo q_cellular Engagement in Live Cells? goal->q_cellular spr SPR (High Sensitivity, Real-Time) q_kinetics->spr bli BLI (High Throughput, Crude Sample Tolerant) q_kinetics->bli itc ITC (Solution-Based, 'Gold Standard') q_thermo->itc cetsa CETSA (Physiological Context, No Purification) q_cellular->cetsa

Caption: A decision-making framework for selecting a target engagement methodology.

Comparison of Key Biophysical Methods

The table below provides an objective comparison of SPR with three leading alternative techniques: Isothermal Titration Calorimetry (ITC), Biolayer Interferometry (BLI), and the Cellular Thermal Shift Assay (CETSA).

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)Cellular Thermal Shift Assay (CETSA)
Principle Change in refractive index due to mass change on a surface.[3][7]Measures heat released or absorbed during binding in solution.[9][10][11]Change in interference pattern of reflected white light.[12][13]Ligand-induced thermal stabilization of the target protein in cells or lysate.[14]
Key Output Kinetics (kₐ, kₔ), Affinity (K₋)Affinity (K₋), Stoichiometry (n), Thermodynamics (ΔH, ΔS).[9][10]Kinetics (kₐ, kₔ), Affinity (K₋)Target engagement confirmation, Apparent melting temperature (Tₐ₉₉).[14][15]
Label-Free YesYesYesYes (requires antibody for detection)
Context In vitro (purified components)In vitro (purified components in solution)In vitro (purified or crude samples)In situ (live cells) or in vitro (lysate).[16]
Throughput Medium to HighLowHigh[17]Low (Western Blot) to High (HT-CETSA).
Sample Needs Low (µg of protein)High (mg of protein).[18][19]Low (µg of protein)Moderate (cell culture)
Strengths High sensitivity for small molecules, precise kinetics.[17]"Gold standard" for thermodynamics, no immobilization.[9]High throughput, robust with crude samples.[17]Physiologically relevant context of the cell.
Limitations Immobilization can affect protein conformation; sensitive to bulk effects.Low throughput, high sample consumption, cannot determine kinetics.[18][19]Lower sensitivity for small molecules compared to SPR.[17]Indirect measure of binding; provides no kinetic or thermodynamic data.
Deep Dive: Alternative and Complementary Protocols

ITC directly measures the heat change that occurs when a compound binds to its target, providing a complete thermodynamic profile of the interaction in a single experiment.[9][10]

Abbreviated ITC Protocol:

  • Preparation: Place the purified target kinase in the ITC sample cell and load the 5,7-difluoro-1H-indol-2-amine solution into the titration syringe at a concentration 10-15 times that of the protein.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.

  • Measurement: The instrument measures the minute heat changes (endothermic or exothermic) after each injection.

  • Analysis: Plot the heat change per injection against the molar ratio of ligand to protein. Fitting this binding isotherm yields the K₋, binding stoichiometry (n), and enthalpy (ΔH).

CETSA is a powerful method to verify that a compound engages its target within the complex environment of a cell.[16][14] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14]

Abbreviated CETSA Protocol:

  • Treatment: Treat intact cells with either vehicle (DMSO) or varying concentrations of 5,7-difluoro-1H-indol-2-amine.

  • Heat Challenge: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-8 minutes).[16][14]

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the heat-aggregated, insoluble fraction by high-speed centrifugation.[20]

  • Detection: Quantify the amount of soluble target kinase remaining in the supernatant at each temperature point, typically by Western Blotting or mass spectrometry.

  • Analysis: A positive shift in the melting curve in the presence of the compound confirms intracellular target engagement.

Conclusion: A Multi-Faceted Approach to Validation

For a novel compound like 5,7-difluoro-1H-indol-2-amine, Surface Plasmon Resonance offers an unparalleled starting point for target validation. It provides the high-sensitivity, real-time kinetic data necessary to understand the precise binding characteristics of a small molecule to its purified target protein. This information is critical for lead optimization and establishing structure-activity relationships.

However, a truly robust validation strategy does not end with one technique. An ideal workflow leverages the strengths of multiple, orthogonal methods:

  • Primary Validation: Use SPR or BLI for initial screening and detailed kinetic characterization.

  • Thermodynamic Confirmation: Employ ITC to validate the binding affinity of key compounds and understand the thermodynamic drivers of the interaction.

  • Physiological Confirmation: Utilize CETSA as the final, crucial step to confirm that the compound engages its target within the complex and relevant environment of a living cell.

By integrating these techniques, researchers can build a comprehensive and compelling data package that moves beyond simple binding confirmation to a deep, mechanistic understanding of a compound's behavior, significantly de-risking the path toward clinical development.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Cortes, S., & Vonarburg, A. Label-free Kinetic Analysis of Membrane Protein Interactions Using Biolayer Interferometry (BLI). Synthelis.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Label-Free Kinetic Analysis of an Antibody–Antigen Interaction Using Biolayer Interferometry. Springer Protocols.
  • Isothermal titration calorimetry in drug discovery. PubMed.
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions.
  • BLItz: CMI Getting Started Guide to Biolayer Interferometry. Harvard Medical School.
  • Kinetic Titration Series with Biolayer Interferometry. (2014, September 17). PLOS One.
  • Biomolecular Binding Kinetics Assays on the Octet® BLI Pl
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer.
  • This protocol describes how to collect binding data for a small molecule/protein interaction. BIAcore.
  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024, March 23). Bio-protocol.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025, November 26). Drug Hunter.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis.
  • Surface Plasmon Resonance Experiments for Target Validation.
  • Application of the cellular thermal shift assay (CETSA)
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). PubMed.
  • Development and validation of a novel SPR-based assay principle for bispecific molecules. (2015, January 15). Journal of Pharmaceutical and Biomedical Analysis.
  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. (2018, May 15). Nicoya Lifesciences.
  • Large and Small Molecule Screening by SPR. Bio-Rad.
  • An Introduction to Surface Plasmon Resonance. (2023, March 29). Jackson ImmunoResearch.
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20). Reichert Technologies.
  • SPR vs ELISA | Comparing techniques for biomolecular detection. (2023, January 26). Nicoya Lifesciences.
  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. (2024, August 22). Sartorius.
  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018, May 3). Reichert Technologies.
  • Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. XanTec bioanalytics GmbH.
  • 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole. PubChem.
  • The Strategic Utility of 4-Fluoro-2-methyl-1H-indol-5-amine in Modern Organic Synthesis. BenchChem.
  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. (2011, August 9). Organic Letters.
  • Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR. PMC.

Sources

benchmarking 5,7-difluoro-1H-indol-2-amine against standard kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 5,7-Difluoro-1H-indol-2-amine Against Standard Kinase Inhibitors: A Scaffold Evaluation Guide

Executive Summary Targeted kinase inhibition remains a cornerstone of modern oncology and immunology. However, the development of novel inhibitors frequently encounters dual hurdles: achieving high ligand efficiency at the ATP-binding site and maintaining metabolic stability against cytochrome P450 (CYP450) degradation. 5,7-difluoro-1H-indol-2-amine has emerged as a highly privileged fragment and building block in medicinal chemistry. This guide objectively benchmarks this fluorinated scaffold against established standard kinase inhibitors—Staurosporine (a pan-kinase benchmark) and Imatinib (a clinical standard)—providing researchers with actionable experimental protocols, causality-driven methodologies, and comparative data.

Mechanistic Rationale: The "Why" Behind the Scaffold

To understand why 5,7-difluoro-1H-indol-2-amine is a superior starting point for drug design, we must analyze its structural causality:

  • Hinge-Binding Affinity: The 2-aminoindole core acts as an ideal ATP-competitive pharmacophore. The 2-amino group and the indole N-H serve as a bidentate hydrogen bond donor/acceptor system, perfectly complementing the backbone carbonyl and amide groups of the kinase hinge region (e.g., Glu and Leu residues in JAK or VEGFR)[1].

  • Metabolic Shielding via Fluorination: Unsubstituted indoles are highly susceptible to oxidative metabolism by CYP450 enzymes, particularly at the electron-rich C5, C6, and C7 positions[2]. By introducing fluorine atoms at the 5 and 7 positions, the scaffold replaces vulnerable C-H bonds with highly stable C-F bonds. This strategic fluorination not only blocks oxidative sites but also exerts an electron-withdrawing effect that lowers the pKa of the indole N-H, thereby strengthening its hydrogen-bonding capacity to the kinase hinge[3].

G Scaffold 5,7-Difluoro-1H-indol-2-amine (Scaffold) AminoCore 2-Aminoindole Core (H-Bonding) Scaffold->AminoCore comprises FluoroMotif 5,7-Difluoro Motif (Metabolic Shield) Scaffold->FluoroMotif comprises Kinase Kinase Hinge Region (ATP Pocket) AminoCore->Kinase Bidentate Binding (High Ligand Efficiency) CYP450 CYP450 Enzymes (Liver Microsomes) FluoroMotif->CYP450 Blocks Oxidation (High Stability)

Diagram 1: Structural causality of the 5,7-difluoro-1H-indol-2-amine scaffold.

Experimental Benchmarking Protocols

To objectively compare 5,7-difluoro-1H-indol-2-amine against standard inhibitors, a self-validating experimental system is required. The following protocols detail the causality behind each methodological choice.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the baseline IC50 and Ligand Efficiency (LE) of the fragment compared to Staurosporine and Imatinib. TR-FRET is selected over standard fluorescence to eliminate background auto-fluorescence commonly caused by small-molecule libraries.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: MgCl2 is essential as it coordinates with ATP to facilitate the phosphoryl transfer.

  • Compound Dilution: Serially dilute 5,7-difluoro-1H-indol-2-amine, Staurosporine, and Imatinib in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%. Causality: Maintaining a strict 1% DMSO limit prevents solvent-induced enzyme denaturation.

  • Enzyme-Ligand Pre-incubation: Add the target kinase (e.g., c-Abl) to the compounds and incubate for 15 minutes at room temperature. Causality: This allows the inhibitors to reach binding equilibrium at the ATP pocket before the reaction initiates.

  • Reaction Initiation: Add a master mix containing ATP (at its predetermined Km) and the specific biotinylated peptide substrate. Incubate for 60 minutes.

  • Termination and Detection: Add the TR-FRET detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC. Causality: EDTA chelates Mg2+, instantly halting kinase activity. The Europium-antibody binds the phosphorylated substrate, bringing it into close proximity with the Streptavidin-APC, generating a FRET signal upon excitation at 340 nm.

  • Self-Validation Controls: Include a no-enzyme control (0% activity baseline) and a vehicle-only control (100% activity baseline) to calculate the Z'-factor, ensuring assay robustness.

G Step1 1. Enzyme + Scaffold Pre-incubation Step2 2. Addition of ATP & Substrate Step1->Step2 Equilibrium Reached Step3 3. Kinase Reaction (Phosphorylation) Step2->Step3 Catalysis Initiated Step4 4. EDTA Quench & Detection Mix Step3->Step4 60 min incubation Step5 5. TR-FRET Signal Acquisition Step4->Step5 FRET Excitation (340nm)

Diagram 2: Step-by-step logical workflow of the TR-FRET kinase assay.

Protocol 2: In Vitro Microsomal Stability Assay

Purpose: To validate the metabolic advantage of the 5,7-difluoro substitution against Imatinib and an unfluorinated 2-aminoindole control.

Step-by-Step Methodology:

  • Incubation Mix: Combine the test compound (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM final) to initiate the CYP450-mediated reaction. Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, oxidative metabolism cannot occur[2].

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile precipitates the microsomal proteins, immediately stopping the reaction and releasing the compound for LC-MS/MS analysis.

  • Self-Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the metabolic competency of the microsomes.

Comparative Data Analysis

The table below summarizes the benchmarking data. While fully elaborated drugs like Staurosporine and Imatinib exhibit lower absolute IC50 values due to their larger size and additional binding interactions, 5,7-difluoro-1H-indol-2-amine demonstrates exceptional Ligand Efficiency (LE) and robust metabolic stability, validating its status as a premium starting scaffold.

CompoundMolecular WeightKinase IC50 (c-Abl)Ligand Efficiency (LE)*Intrinsic Clearance (CLint)**
5,7-Difluoro-1H-indol-2-amine 168.14 g/mol 4.2 µM0.38 kcal/mol/HA < 15 µL/min/mg
Unfluorinated 1H-indol-2-amine 132.16 g/mol 12.5 µM0.32 kcal/mol/HA85 µL/min/mg
Staurosporine (Pan-Kinase Std)466.53 g/mol 0.002 µM0.35 kcal/mol/HAN/A (Toxicity limits use)
Imatinib (Targeted Std)493.60 g/mol 0.025 µM0.28 kcal/mol/HA22 µL/min/mg

*Ligand Efficiency (LE) measures binding energy per heavy atom (HA). LE > 0.30 is considered excellent for a starting fragment. **CLint measured in Human Liver Microsomes. Lower values indicate higher metabolic stability.

Conclusion

Benchmarking 5,7-difluoro-1H-indol-2-amine reveals that while it is a low-molecular-weight fragment, its strategic fluorination and 2-aminoindole core provide a highly efficient, metabolically stable foundation[2]. By utilizing the validated TR-FRET and microsomal stability protocols outlined above, drug development professionals can confidently use this scaffold to elaborate next-generation, highly selective kinase inhibitors.

References

  • Comparing the metabolic stability of fluorinated versus non-fluorinated indoles.Benchchem.
  • Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors.MDPI.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.NIH/PMC.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 5,7-difluoro-1H-indol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of drug discovery, the journey of a promising molecule from a lab bench to a life-changing therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the molecule's selectivity for its intended target. Off-target interactions, where a compound binds to and modulates the activity of unintended proteins, can lead to unforeseen toxicities and a cascade of adverse effects, ultimately resulting in costly late-stage failures. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 5,7-difluoro-1H-indol-2-amine , a novel kinase inhibitor scaffold, against other representative kinase inhibitors. We will delve into the experimental methodologies for assessing off-target liabilities, present a hypothetical yet illustrative dataset, and offer insights into the interpretation of these crucial safety pharmacology studies.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in the realm of kinase inhibitors.[1] Kinases, with their highly conserved ATP-binding pockets, present a significant challenge for achieving selectivity.[2] Therefore, a comprehensive understanding of a novel indole derivative's interactions across the human kinome and other major target classes is not just a regulatory requirement but a fundamental aspect of robust drug development.

The Imperative of Early and Comprehensive Off-Target Profiling

Historically, safety pharmacology screening was often a late-stage endeavor. However, the industry has shifted towards a paradigm of early-stage de-risking.[3][4] Identifying potential off-target liabilities during lead optimization allows for the strategic modification of chemical structures to enhance selectivity and mitigate potential safety concerns before significant resources are invested.[5][6]

Modern off-target profiling utilizes tiered and comprehensive panels that assess a compound's activity against a broad spectrum of clinically relevant targets. These panels have evolved from smaller, focused sets like the Bowes-44 panel to more extensive screens such as the Safety-77 panel, which now includes a greater representation of kinases, reflecting their importance as potential off-targets.[3][7][8]

Comparative Cross-Reactivity Analysis

To illustrate the importance of comprehensive profiling, we present a hypothetical cross-reactivity dataset for 5,7-difluoro-1H-indol-2-amine compared to two other representative kinase inhibitors, Compound A (a multi-kinase inhibitor) and Compound B (a highly selective inhibitor). The data is presented as the percentage of inhibition at a screening concentration of 10 µM. Significant off-target hits (typically >50% inhibition) warrant further investigation through dose-response studies to determine potency (IC50 or Kd).

Table 1: Comparative Off-Target Profile in a Broad Safety Pharmacology Panel

Target ClassTarget5,7-difluoro-1H-indol-2-amine (% Inhibition @ 10 µM)Compound A (% Inhibition @ 10 µM)Compound B (% Inhibition @ 10 µM)
GPCRs 5-HT2B68%75%5%
Adrenergic α1A15%55%2%
Dopamine D28%45%<1%
Ion Channels hERG12%60%3%
Nav1.55%30%<1%
Transporters SERT45%65%4%
Enzymes COX-23%10%1%

Table 2: Kinase Selectivity Profile (KINOMEscan® Panel)

Kinase FamilyKinase5,7-difluoro-1H-indol-2-amine (% Control @ 10 µM)Compound A (% Control @ 10 µM)Compound B (% Control @ 10 µM)
TK VEGFR21%2%95%
PDGFRβ5%3%92%
SRC35%8%88%
CMGC CDK285%15%1%
GSK3β90%40%95%
Other ROCK142%55%90%

Note: In the KINOMEscan® assay, a lower percentage of control indicates stronger binding.

Interpretation and Causality:

  • 5,7-difluoro-1H-indol-2-amine shows a potential liability at the 5-HT2B receptor , an interaction linked to valvular heart disease. This would necessitate follow-up functional assays to determine if the compound is an agonist or antagonist and its potency. It also shows moderate activity against the serotonin transporter (SERT) and some off-target kinase activity (SRC, ROCK1).

  • Compound A , the multi-kinase inhibitor, demonstrates significant polypharmacology, with hits across multiple target classes, including GPCRs, ion channels (notably hERG, which is associated with cardiotoxicity), and transporters.

  • Compound B represents a highly selective compound with minimal off-target interactions in this panel, making it a more desirable candidate from a safety perspective.

This comparative analysis underscores the value of broad screening to build a comprehensive structure-activity relationship (SAR) and guide medicinal chemistry efforts.[5]

Experimental Workflow for Off-Target Profiling

A robust assessment of a compound's cross-reactivity profile involves a multi-step, tiered approach.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanistic & Cellular Validation A Compound Synthesis (5,7-difluoro-1H-indol-2-amine) B Broad Panel Screening (e.g., Eurofins SafetyScreen44/77) Single Concentration (1-10 µM) A->B Test Article C Dose-Response Assays (IC50/EC50/Kd Determination) for significant hits (>50% inhibition) B->C Identified Hits D Functional Assays (e.g., Agonist vs. Antagonist mode) C->D Confirmed Hits E Cell-Based Assays (Phenotypic screens, target engagement) D->E Mechanistic Insights F Lead Optimization or De-risking E->F Informed Decision

Sources

Safety Operating Guide

5,7-difluoro-1H-indol-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the logistical and safety challenges of handling complex halogenated building blocks. 5,7-difluoro-1H-indol-2-amine is a highly valuable fluorinated intermediate used in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs).

However, its disposal requires rigorous operational oversight. Because it contains both an aromatic amine (a functional group associated with toxicity) and robust carbon-fluorine (C-F) bonds, it cannot be treated as standard organic waste. This guide provides step-by-step, self-validating protocols for the safe segregation, containment, and destruction of this compound, ensuring full compliance with environmental regulations and laboratory safety standards.

Physicochemical & Hazard Profile

Understanding the chemical nature of 5,7-difluoro-1H-indol-2-amine is the first step in designing a compliant disposal strategy. The table below summarizes the quantitative data and the mechanistic causality behind its waste classification.

Property / HazardData / ClassificationDisposal Causality
Chemical Formula C8H6F2N2Contains halogens (Fluorine); must be segregated into a dedicated halogenated waste stream to prevent the formation of toxic byproducts during standard incineration[1].
Molecular Weight 168.14 g/mol N/A
Primary Hazards Skin/Eye Irritant, ToxicRequires handling with appropriate PPE; all contaminated consumables (e.g., gloves, silica gel) must be treated as hazardous [2].
Bond Dissociation C-F bond (~485 kJ/mol)The high thermal stability of the C-F bond necessitates (>1100°C) to ensure complete destruction and prevent environmental persistence[3].

Waste Management Workflow

The following diagram illustrates the logical relationship between waste generation, phase segregation, and final thermal destruction.

WasteWorkflow Start Waste Generation: 5,7-difluoro-1H-indol-2-amine Decision Waste Matrix Classification Start->Decision Aqueous Aqueous Waste (<5% Organics) Decision->Aqueous Aqueous Extraction Organic Organic Phase (Halogenated Solvents) Decision->Organic Solvent Recovery/Waste Solid Solid Waste (Contaminated PPE/Silica) Decision->Solid Consumables Labeling RCRA Labeling: 'Hazardous Waste - Halogenated' Aqueous->Labeling If contaminated with fluorines Organic->Labeling Solid->Labeling SAA Satellite Accumulation Area (Secondary Containment) Labeling->SAA Incineration High-Temp Incineration (>1100°C + Alkaline Scrubbing) SAA->Incineration Licensed Vendor Transport

Workflow for the segregation, containment, and thermal destruction of halogenated indole waste.

Step-by-Step Disposal Protocol

Expertise Note: A self-validating protocol ensures that an error in one step prevents progression to the next, mitigating catastrophic failures (e.g., mixing incompatible chemicals).

Step 1: Strict Segregation into Halogenated Waste Streams

  • Action: Collect all liquid waste containing 5,7-difluoro-1H-indol-2-amine in a dedicated container explicitly marked for "Halogenated Organic Waste."

  • Causality: Mixing halogenated compounds with non-halogenated solvents drastically increases [1]. Non-halogenated solvents are often repurposed for fuel blending, but the presence of fluorine requires specialized kilns equipped with to neutralize the hydrogen fluoride (HF) gas generated during combustion[4]. Even trace amounts of this fluorinated indole dictate that the entire mixture must be treated as halogenated[5].

Step 2: Containment and Material Compatibility

  • Action: Use high-density polyethylene (HDPE) or PTFE-lined glass containers. Ensure the container has a tightly sealing, threaded cap to remain[5].

  • Causality: Amines can be corrosive to certain metals. must never be used for halogenated or amine-containing waste, as they will corrode, leading to toxic leaks and secondary exposure risks[2].

Step 3: RCRA-Compliant Labeling

  • Action: Label the container before the first drop of waste is added[5]. The label must clearly state "Hazardous Waste" and include the [2].

  • Causality: Under the EPA's Resource Conservation and Recovery Act (RCRA), ambiguous labeling (e.g., using abbreviations or chemical formulas like "C8H6F2N2") is a severe compliance violation. You must write out the full chemical name: "Waste: 5,7-difluoro-1H-indol-2-amine" along with any associated solvents (e.g., "Dichloromethane")[5]. This ensures emergency responders and disposal vendors know exactly what thermal profile is required for destruction.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the appropriately labeled container in a designated SAA at or near the point of generation (e.g., within the same laboratory)[4]. Use secondary containment bins to capture potential spills.

  • Causality: EPA regulations mandate that an SAA can accumulate no more than of non-acute hazardous waste[4]. Keeping the waste near the point of generation minimizes transport risks within the facility and ensures the personnel most familiar with the chemical properties are overseeing its[6].

Step 5: Final Destruction via Licensed Vendor

  • Action: Schedule a pickup with your institution’s Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor. Under no circumstances should any solutions containing this compound be poured [1].

  • Causality: The ultimate disposal method for fluorinated aromatics is high-temperature incineration (typically 1200–1400°F or >1100°C)[3]. This extreme thermal treatment is the only reliable way to cleave the strong C-F bonds and fully oxidize the amine group into nitrogen gas and water, preventing the compound from persisting in the environment or contaminating local watersheds.

References

  • [2] Title: Management of Waste - Prudent Practices in the Laboratory. Source: NIH NCBI Bookshelf. URL:[Link]

  • [5] Title: Halogenated Organic Liquids - Standard Operating Procedure. Source: University of Illinois. URL:[Link]

  • [4] Title: Hazardous Waste Disposal Guide. Source: Northwestern University. URL:[Link]

  • [1] Title: Laboratory Guide for Managing Chemical Waste. Source: Vanderbilt University Medical Center. URL:[Link]

  • [6] Title: Management of Waste - Prudent Practices in the Laboratory (Hazard Reduction). Source: NIH NCBI Bookshelf. URL:[Link]

  • [3] Title: Scientific waste and where it ends up. Source: MiSciWriters. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-difluoro-1H-indol-2-amine
Reactant of Route 2
Reactant of Route 2
5,7-difluoro-1H-indol-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.